Product packaging for 2,4-Dibromoaniline(Cat. No.:CAS No. 63505-64-6)

2,4-Dibromoaniline

Cat. No.: B7723984
CAS No.: 63505-64-6
M. Wt: 250.92 g/mol
InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N
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Description

2,4-Dibromoaniline is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2N B7723984 2,4-Dibromoaniline CAS No. 63505-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromoaniline
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InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYSRXWYRUJCNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
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DSSTOX Substance ID

DTXSID4060654
Record name 2,4-Dibromoaniline
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Molecular Weight

250.92 g/mol
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CAS No.

615-57-6, 63505-64-6
Record name 2,4-Dibromoaniline
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Record name 2,4-Dibromoaniline
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Record name Dibromobenzenamine
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Record name Benzenamine, 2,4-dibromo-
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Record name 2,4-Dibromoaniline
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Record name 2,4-DIBROMOANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-dibromoaniline (B146533), a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] The document details a common synthetic route, purification methods, and a full suite of characterization techniques with their corresponding data, presented for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of an aniline (B41778) derivative. Direct bromination of aniline is challenging to control and often leads to the formation of 2,4,6-tribromoaniline, as the powerful activating effect of the amino group promotes substitution at all available ortho and para positions.[3][4][5][6][7] To achieve selective di-substitution, a common strategy involves protecting the amino group by converting it to a less activating acetamido group. This moderation allows for a more controlled reaction.

An alternative modern approach involves a regioselective bromination using a catalyst system, which can offer a more direct route from free anilines.[8] For this guide, we will focus on the well-established protection-bromination-deprotection sequence.

Synthetic Pathway Overview

The synthesis follows a three-step process:

  • Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955), protecting the amino group.

  • Bromination of Acetanilide: Acetanilide is brominated to yield 4-bromoacetanilide as the major product, with some ortho-substitution. Further bromination can lead to the 2,4-dibromoacetanilide intermediate.

  • Hydrolysis: The resulting dibromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

SynthesisWorkflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Glacial Acetic Acid Dibromoacetanilide 2,4-Dibromoacetanilide Acetanilide->Dibromoacetanilide 2 eq. Bromine, Glacial Acetic Acid Dibromoaniline This compound Dibromoacetanilide->Dibromoaniline Acid Hydrolysis (e.g., H2SO4) PurifiedProduct Purified Product Dibromoaniline->PurifiedProduct Recrystallization (Aqueous EtOH)

Caption: Synthetic workflow for this compound from aniline.
Experimental Protocol: Synthesis via Acetanilide

This protocol is a composite representation based on standard organic chemistry procedures for acylation, bromination, and hydrolysis.[9][10]

Step 1: Preparation of Acetanilide from Aniline

  • In a 250 mL round-bottomed flask, add 5.0 mL of aniline to 50 mL of glacial acetic acid.

  • While stirring, slowly add 5.5 mL of acetic anhydride to the solution.

  • Attach a reflux condenser and heat the mixture gently under reflux for approximately 20 minutes.[9]

  • Allow the mixture to cool slightly before pouring it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid (acetanilide) by vacuum filtration, wash with cold water, and air dry. The product is typically pure enough for the next step.

Step 2: Bromination of Acetanilide to 2,4-Dibromoacetanilide

  • Dissolve the dried acetanilide in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask, cooling the solution in an ice bath.

  • In a separate container, prepare a solution of bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Slowly add the bromine solution dropwise to the stirred and cooled acetanilide solution. A stoichiometric amount of 2 equivalents of Br₂ is required for di-substitution.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into 250 mL of cold water. Add sodium bisulfite solution if necessary to quench any excess bromine (indicated by the disappearance of the orange color).

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 3: Hydrolysis of 2,4-Dibromoacetanilide

  • Place the crude 2,4-dibromoacetanilide in a round-bottomed flask with a mixture of 70% sulfuric acid (approximately 5 mL per gram of amide).

  • Heat the mixture under reflux for 1-2 hours.[11] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (B78521) until the mixture is basic.

  • The this compound will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the solid in a minimum amount of hot ethanol (B145695).

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration. The purified product should appear as white to pale yellow crystals.[2][12]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 615-57-6
Molecular Formula C₆H₅Br₂N[13]
Molecular Weight 250.92 g/mol [13]
Appearance White to pale yellow crystals[1][2]
Melting Point 78-80 °C[1][12]
Boiling Point 156 °C at 24 mmHg[1]
Solubility Sparingly soluble in water[2]

Characterization of this compound

Confirmation of the structure and purity of the synthesized product is achieved through a combination of spectroscopic methods and physical constant determination.

CharacterizationFlow cluster_methods Analytical Techniques MP Melting Point NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product Synthesized This compound Product->MP Purity Check Product->NMR Structure Elucidation Product->IR Functional Groups Product->MS Molecular Weight

Caption: Logical workflow for the characterization of this compound.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data [1][14][15]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H (H-3)
~7.2dd1HAr-H (H-5)
~6.7d1HAr-H (H-6)
~4.0br s2H-NH₂
Note: Solvent is typically CDCl₃. Shifts and coupling constants can vary slightly.

Table 2: ¹³C NMR Spectroscopic Data [1][16]

Chemical Shift (δ, ppm)Assignment
~144C-1 (-NH₂)
~136C-3
~130C-5
~120C-6
~110C-4 (-Br)
~109C-2 (-Br)
Note: Assignments are predictive and based on typical values for substituted benzenes.

Table 3: Infrared (IR) Spectroscopy Data [1][17]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H StretchPrimary Amine (-NH₂)
3200 - 3300N-H StretchPrimary Amine (-NH₂)
1600 - 1620N-H ScissoringPrimary Amine (-NH₂)
1450 - 1500C=C StretchAromatic Ring
1000 - 1250C-N StretchAryl Amine
550 - 750C-Br StretchAryl Bromide

Table 4: Mass Spectrometry (MS) Data [13][18]

m/z ValueInterpretation
~251Molecular Ion [M]⁺ (with isotopes ⁷⁹Br, ⁸¹Br)
~249Molecular Ion [M]⁺
~170[M - Br]⁺
~91[M - 2Br]⁺
Note: The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion peak.
Characterization Protocols

Melting Point Determination:

  • A small amount of the dry, crystalline product is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A narrow range (e.g., 1-2 °C) indicates high purity.[19]

NMR Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • The ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed for chemical shifts, integration, and multiplicity to confirm the structure.

Infrared (IR) Spectroscopy:

  • For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • The IR spectrum is recorded, and the characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS):

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the molecular weight and analysis of fragmentation patterns to support the proposed structure.[13]

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromoaniline (CAS No: 615-57-6). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The document details key physical and chemical characteristics, presents experimental protocols for their determination, and includes spectral data for structural elucidation. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Identity and Structure

This compound is a halogenated aromatic amine. Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1, and two bromine atoms at positions 2 and 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅Br₂N[1][2][3]

  • Molecular Weight: 250.92 g/mol [4][5]

  • CAS Registry Number: 615-57-6[1][2][3]

  • Canonical SMILES: C1=CC(=C(C=C1Br)Br)N[4]

  • InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N[2][3]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.

Table 1: Physical and Chemical Properties
PropertyValueReferences
Appearance White to light yellow/brown/grey crystals or powder[2][3][4][6][7]
Melting Point 76.5 - 82.5 °C[1][2][3][4][6]
Boiling Point 264.8 °C @ 760 mmHg 156 °C @ 24 mmHg[1][4][5][6]
Density 2.0 - 2.26 g/cm³[1][4][5][6]
Water Solubility Insoluble[4][5][7]
Solubility (Other) Soluble in Methanol, Toluene
pKa (Predicted) 1.83 ± 0.10[4][5][7]
LogP 3.26 - 3.38[1][4]
Flash Point 114 °C[1][4]
Vapor Pressure 0.0095 mmHg @ 25°C[4]
Table 2: Spectral Data Summary
Spectral Data TypeKey InformationReferences
¹H NMR Spectra available in CDCl₃ and DMSO-d₆[6][8][9]
¹³C NMR Spectra available in CDCl₃[6][9]
¹⁵N NMR Spectra available in DMSO-d₆[10]
Infrared (IR) Spectra available (KBr disc, nujol mull)[6][11]
Mass Spectrometry (MS) Electron Ionization (EI) spectra available[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lower the melting point and broaden the range.[12]

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting (first drop of liquid) to complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.

  • Capillary Loading: Push the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 1-2 mm height is achieved at the bottom of the tube.[13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer in a Thiele tube apparatus.[12][14]

  • Heating:

    • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This helps in setting the parameters for a more accurate measurement.[12]

    • Accurate Determination: Allow the apparatus to cool. Heat again, but at a slow, controlled rate (approx. 1-2 °C per minute) as the temperature approaches the expected melting point.[12][15]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.[14]

    • The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result start Start: Obtain This compound Sample crush Crush sample to a fine powder start->crush load Load ~2mm of powder into capillary tube crush->load place Place tube in melting point apparatus load->place heat Heat slowly (1-2 °C/min) place->heat observe Observe sample through magnifier heat->observe record Record T₁ (start of melt) and T₂ (end of melt) observe->record report Report Melting Point as Range T₁ - T₂ record->report

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Classification

Solubility tests provide valuable information about the functional groups present in a molecule. The general principle "like dissolves like" is a useful guide.

Principle: The solubility of a small amount of the compound is systematically tested in a series of solvents of varying polarity and pH to classify it.

Reagents:

  • Distilled water

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Initial Test (Water): In a small test tube, add ~25 mg of this compound. Add 0.75 mL of distilled water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[16]

  • Ether Test: If the compound is water-soluble, repeat the test with diethyl ether to assess its polarity.

  • Acid/Base Tests (for water-insoluble compounds):

    • 5% NaOH: Test the solubility in 5% NaOH. Solubility indicates an acidic functional group.

    • 5% NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Solubility here indicates a strong acid.

    • 5% HCl: If insoluble in NaOH, test solubility in 5% HCl. Solubility indicates the presence of a basic group (like an amine).[16][17]

  • Concentrated H₂SO₄: If the compound is insoluble in water, dilute acid, and dilute base, and contains no nitrogen or sulfur, its solubility in cold, concentrated sulfuric acid is tested. Solubility (often with a color change) suggests the presence of a neutral compound with a functional group containing oxygen, or an alkene/alkyne.

Given that this compound is an amine, it is expected to be insoluble in water but soluble in 5% HCl.

Solubility_Workflow cluster_solvents Solubility Tests cluster_results Classification start Start: Place ~25mg of sample in test tube water Add 0.75mL Water Shake vigorously start->water res_water Soluble? (Polar functional group) water->res_water hcl Add 0.75mL 5% HCl Shake vigorously res_hcl Soluble? (Organic Base, e.g., Amine) hcl->res_hcl naoh Add 0.75mL 5% NaOH Shake vigorously res_naoh Soluble? (Acidic Compound) naoh->res_naoh h2so4 Add 0.75mL conc. H₂SO₄ (Use with caution) res_h2so4 Soluble? (Neutral Compound) h2so4->res_h2so4 res_water->hcl Insoluble res_hcl->naoh Insoluble res_naoh->h2so4 Insoluble

Caption: Logical workflow for the solubility classification of an organic compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are found in the manufacturing of:

  • Pharmaceuticals: It is used in the preparation of various active pharmaceutical ingredients (APIs), including glycopeptides and targeted bifunctional degraders.[4][5]

  • Agrochemicals: It acts as a building block for certain pesticides.[6][7]

  • Dyes and Materials: The compound is a precursor in the synthesis of dyes and specialty polymers.[6]

  • Cross-Coupling Reactions: In medicinal chemistry, it is a substrate for palladium-catalyzed cross-coupling reactions to construct more complex molecules.[4][6]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

  • Hazard Codes: T, Xn, Xi, N[4][5]

  • Risk Statements: R20/21/22, R25, R33, R36/37/38, R51/53[4][6]

  • Safety Statements: S26, S45, S61, S36/37/39[4][6]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[4][5] It should be stored under an inert atmosphere as it can be air-sensitive.

References

2,4-Dibromoaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and two bromine atoms at positions 2 and 4, makes it a versatile building block in the production of a wide range of valuable compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its applications in various fields of research and development.

The compound, with the CAS number 615-57-6 , is a white to pale yellow crystalline solid at room temperature.[1][2] It is utilized in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] In pharmaceutical development, for instance, it is a key intermediate in the creation of anti-cancer agents.[2] Researchers also employ this compound in the preparation of glycopeptides and targeted bifunctional degraders.[3]

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 615-57-6[1][2][4][5]
Molecular Formula C₆H₅Br₂N[2][4][5]
Molecular Weight 250.92 g/mol [2][4]
Appearance White to light yellow crystalline solid/powder[1][2]
Melting Point 78-80 °C[2][3][6]
Boiling Point 264.8 °C at 760 mmHg[4][7]
Density 2.022 g/cm³[4]
Water Solubility Sparingly soluble/Insoluble[1][4]
pKa 1.83 ± 0.10 (Predicted)[4]
LogP 3.375[4]
Flash Point 114 °C[4]
EINECS Number 210-434-4[4][5]

Molecular Structure

The structure of this compound consists of a benzene ring with an amino (-NH₂) group at position 1, and two bromine (-Br) atoms at positions 2 and 4.

SMILES: Nc1ccc(Br)cc1Br[6][8] InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N[6][8]

Experimental Protocols

A common and effective method for the synthesis of this compound is the direct bromination of aniline (B41778).[1] This electrophilic aromatic substitution reaction is typically carried out in the presence of an acidic medium to control the reactivity of the aniline and achieve the desired disubstitution.

Synthesis of this compound via Bromination of Aniline

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of aniline in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.

  • Slowly add a solution of bromine (2 molar equivalents) dissolved in glacial acetic acid to the aniline solution using a dropping funnel. The addition should be done dropwise with constant stirring to control the reaction rate and temperature.

  • After the complete addition of the bromine solution, allow the reaction mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ice water. This will cause the crude this compound to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acid and impurities.

  • For purification, the crude product can be recrystallized from an appropriate solvent system, such as aqueous ethanol.[3]

  • Dry the purified crystals to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow Aniline Aniline Reaction Reaction Mixture (Bromination) Aniline->Reaction Reactant AceticAcid Glacial Acetic Acid AceticAcid->Reaction Solvent Bromine Bromine in Acetic Acid Bromine->Reaction Reagent (dropwise) Precipitation Precipitation in Ice Water Reaction->Precipitation Quenching Filtration Vacuum Filtration Precipitation->Filtration Separation CrudeProduct Crude this compound Filtration->CrudeProduct Isolation Recrystallization Recrystallization (Aqueous Ethanol) CrudeProduct->Recrystallization Purification FinalProduct Pure this compound Recrystallization->FinalProduct Final Product

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 2,4-Dibromoaniline (B146533) (CAS No: 615-57-6), with a specific focus on its solubility and stability. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1][2] A thorough understanding of its solubility is essential for reaction optimization and formulation, while knowledge of its stability profile is critical for ensuring safe handling, storage, and the integrity of synthetic pathways.

This guide summarizes available data, presents detailed experimental protocols for in-house characterization, and provides logical workflows to guide researchers in their studies.

Physicochemical Properties

This compound is a substituted aromatic amine that appears as a white to light yellow or beige crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 615-57-6[4]
Molecular Formula C₆H₅Br₂N[4]
Molecular Weight 250.92 g/mol [4]
Appearance White to light yellow powder or crystals[1][3]
Melting Point 78-82 °C[3][4]
Boiling Point 156 °C at 21-24 mmHg[1]
pKa 1.83 ± 0.10 (Predicted)[2]

Solubility Profile

Quantitative public data on the solubility of this compound in a wide range of solvents is limited. However, qualitative descriptions and the general behavior of aromatic amines provide a strong indication of its solubility characteristics. The compound is sparingly soluble in water but shows good solubility in certain organic solvents.[2]

SolventSolubilityReference(s)
Water Insoluble / Sparingly soluble[2]
Methanol Soluble
Toluene Soluble
Dilute Mineral Acids (e.g., HCl) Soluble (forms a salt)[5][6]

As a weak base, the solubility of this compound is expected to be pH-dependent.[7] In acidic aqueous solutions, the amine group becomes protonated to form an anilinium salt, which is significantly more water-soluble than the free base.[6][8]

The absence of comprehensive public data necessitates empirical testing to determine precise solubility values. The shake-flask method is the gold-standard for determining thermodynamic solubility. The following protocol provides a framework for this analysis.[9]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Apparatus and Reagents:

  • This compound (≥98% purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to accelerate this process.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Quantify the concentration of this compound in the diluted solutions using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L based on the determined concentration of the saturated solution.

G cluster_workflow Workflow for Shake-Flask Solubility Determination start Add excess this compound to a known volume of solvent equilibrate Equilibrate in shaker (24-72h at constant T) start->equilibrate separate Settle undissolved solid (Gravity or Centrifugation) equilibrate->separate sample Withdraw supernatant and filter (e.g., 0.22 µm) separate->sample analyze Quantify concentration (e.g., HPLC-UV) sample->analyze calculate Calculate Molar Solubility (mol/L or g/100mL) analyze->calculate

Caption: Experimental workflow for the shake-flask solubility method.

Stability Profile

This compound is generally stable when stored under normal conditions in a closed container away from light and air.[2][10] However, it is susceptible to degradation under specific environmental and chemical stresses.

ConditionStability InformationReference(s)
Storage Stable at room temperature in a tightly closed container. Recommended to store in a cool, dry, well-ventilated area under an inert gas.[2][10]
Light Sensitivity Light sensitive; exposure to light should be minimized.
Air Sensitivity Air sensitive; can be oxidized by atmospheric oxygen, which may cause discoloration.[11]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][12]
Hazardous Decomposition Thermal decomposition may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[10][12]

A systematic approach is required to fully characterize the stability of this compound. This typically involves forced degradation studies to identify potential degradation pathways and products.

G cluster_stability Logical Workflow for Stability Assessment substance This compound Sample (Solid or in Solution) stress_thermal Thermal Stress (e.g., 60°C, 80°C) substance->stress_thermal stress_photo Photolytic Stress (ICH Q1B Light Exposure) substance->stress_photo stress_hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) substance->stress_hydrolytic stress_oxidative Oxidative Stress (e.g., H₂O₂) substance->stress_oxidative analysis Analyze Samples at Time Points (e.g., HPLC, GC) stress_thermal->analysis stress_photo->analysis stress_hydrolytic->analysis stress_oxidative->analysis decision Significant Degradation? analysis->decision characterize Identify Degradation Products (e.g., LC-MS, NMR) decision->characterize Yes no_degradation Confirm Stability Under Tested Conditions decision->no_degradation No result Establish Degradation Profile & Define Storage/Handling Conditions characterize->result

Caption: A decision workflow for conducting forced degradation studies.

3.1.1 Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which this compound begins to decompose.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition or volatilization.

General Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

3.1.2 Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light. This protocol is adapted from ICH Q1B guidelines.[14]

Procedure:

  • Expose a sample of the solid compound to a light source that provides a standardized output of both visible and ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.[14]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • After exposure, the physical properties (e.g., appearance, color) of the exposed sample should be compared to the control.

  • Both samples should be analyzed by a stability-indicating method (e.g., HPLC) to determine the amount of degradation and identify any photoproducts formed.

3.1.3 Chemical Stability and Forced Degradation

Objective: To assess stability in the presence of acidic, basic, and oxidizing agents.

General Procedure:

  • Acid/Base Hydrolysis: Prepare solutions or suspensions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Store these, along with a neutral (water) control, at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidation: Prepare a solution or suspension of the compound in a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and store it at room temperature or slightly elevated temperature.

  • Analysis: At specified time points, withdraw samples and analyze them using an appropriate chromatographic method (e.g., HPLC) to quantify the remaining this compound and detect the formation of degradation products.

Analytical Characterization and Confirmatory Tests

The identification of this compound and the characterization of its potential degradation products rely on standard analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17] A simple chemical test can also confirm the presence of the primary aromatic amine functional group.

This test is a reliable method to confirm the presence of a primary aromatic amine.[6][18]

Principle: The primary aromatic amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. This salt is then coupled with an activated aromatic compound, such as β-naphthol, to form a brightly colored azo dye.[6]

Procedure:

  • Diazotization: Dissolve a small amount of this compound in dilute HCl and cool the solution in an ice bath to 0-5 °C. Add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise.

  • Coupling: In a separate test tube, dissolve β-naphthol in a dilute sodium hydroxide (B78521) solution and cool it in an ice bath.

  • Dye Formation: Slowly add the cold diazonium salt solution to the cold β-naphthol solution. The immediate formation of an orange-red precipitate confirms the presence of a primary aromatic amine.[6]

G cluster_azo Reaction Pathway for Azo-Dye Test start This compound reagent1 + NaNO₂ / HCl (0-5 °C) start->reagent1 intermediate Diazonium Salt Intermediate reagent1->intermediate reagent2 + β-Naphthol / NaOH intermediate->reagent2 product Orange-Red Azo Dye (Precipitate) reagent2->product

Caption: Simplified reaction scheme for the Azo-Dye confirmatory test.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. Refer to the Safety Data Sheet (SDS) for this compound before handling.[12]

References

Spectral Analysis of 2,4-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,4-dibromoaniline (B146533), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The spectral data for this compound (CAS No: 615-57-6, Molecular Formula: C₆H₅Br₂N) is summarized below. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~2.3H-3
~7.2dd~8.7, ~2.3H-5
~6.7d~8.7H-6
~4.0s (broad)-NH₂

Solvent: CDCl₃. Instrument: 90 MHz Spectrometer.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~144.0C-1 (C-NH₂)
~136.0C-3
~132.0C-5
~118.0C-6
~112.0C-4 (C-Br)
~110.0C-2 (C-Br)

Solvent: CDCl₃. Instrument: 22.5 MHz Spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3478, 3385StrongN-H stretch (asymmetric and symmetric)
3065MediumAromatic C-H stretch
1618StrongN-H bend (scissoring)
1560, 1479StrongAromatic C=C stretch
862, 804StrongC-H out-of-plane bend
685StrongC-Br stretch

Sample Preparation: KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
253~98[M+4]⁺ (with ²H, ⁸¹Br₂)
252~50[M+3]⁺ (with ²H, ⁷⁹Br⁸¹Br)
251~100[M+2]⁺ (with ⁸¹Br₂)
250~8[M+1]⁺
249~98[M]⁺ (with ⁷⁹Br⁸¹Br)
172~20[M - Br + H]⁺
170~20[M - Br]⁺
91~25[M - 2Br]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain a clear solution. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.[2]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting fine powder is then transferred to a pellet-forming die.[3][4][5][6][7]

Data Acquisition: The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.[5] This pellet is then placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction: The this compound sample, which is a solid at room temperature, is introduced into the mass spectrometer's ion source, often via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.[8]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). The high energy of the electrons also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10][11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution for NMR Grinding Grind with KBr Powder Sample->Grinding for IR Volatilization Heat to Volatilize Sample->Volatilization for MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Grinding->IR_Spec Press into Pellet MS_Spec Mass Spectrometer (EI Source) Volatilization->MS_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Technical Guide to the Historical Synthesis of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,4-dibromoaniline (B146533), a significant intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The document provides a detailed examination of the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate understanding and replication.

Introduction

The synthesis of this compound, first reported in the early 20th century, has historically revolved around the electrophilic bromination of aniline (B41778) or its derivatives.[1] Direct bromination of aniline is challenging to control, typically leading to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group.[2][3] To achieve selective dibromination at the 2- and 4-positions, historical methods have predominantly employed a protection-deprotection strategy involving the acetylation of aniline.

Core Synthetic Pathway: A Stepwise Approach

The most common historical route to this compound involves a three-step synthesis starting from aniline. This method provides a reliable means of controlling the regioselectivity of the bromination. The overall workflow is depicted below.

Historical_Synthesis_of_2_4_Dibromoaniline Aniline Aniline Acetanilide (B955) Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Monobromination (Bromine in Acetic Acid) Dibromoacetanilide 2,4-Dibromoacetanilide p_Bromoacetanilide->Dibromoacetanilide Second Bromination (Bromine in Acetic Acid) Dibromoaniline This compound Dibromoacetanilide->Dibromoaniline Hydrolysis (Acid or Base)

Caption: Stepwise synthesis of this compound from Aniline.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the historical synthesis of this compound.

Step 1: Acetylation of Aniline to Acetanilide

This initial step serves to reduce the activating effect of the amino group, allowing for more controlled bromination.

Procedure: In a 100 mL round-bottomed flask fitted with a reflux condenser, 5 mL of freshly distilled aniline is added to a mixture of 7.5 mL of acetic anhydride (B1165640) and 2.5 mL of glacial acetic acid, with a small amount of zinc powder.[4] The mixture is gently shaken and cooled before being heated under reflux for 20 minutes.[4] After cooling, the reaction mixture is carefully poured into 150 mL of an ice-water mixture.[4] The resulting white precipitate of acetanilide is collected by vacuum filtration, washed with cold water, and dried.[4]

Step 2: Monobromination of Acetanilide to p-Bromoacetanilide

The reduced reactivity of the acetanilide allows for the selective introduction of a single bromine atom, primarily at the para position due to steric hindrance from the acetamido group.[5][6]

Procedure: In a 100 mL Erlenmeyer flask, 5.4 g of acetanilide is dissolved in 40 mL of glacial acetic acid. The flask is cooled in an ice-water bath.[4] A solution of 2 mL of bromine in 20 mL of glacial acetic acid is added dropwise to the stirred and cooled acetanilide solution.[4] After the addition is complete, stirring is continued for an additional 15 minutes without cooling.[4] The reaction mixture is then poured into 200 mL of an ice-water mixture to precipitate the p-bromoacetanilide.[4] The solid is collected by filtration, washed with cold water, and dried.

Step 3: Second Bromination to 2,4-Dibromoacetanilide

Further bromination of p-bromoacetanilide introduces a second bromine atom at the ortho position.

Procedure: While a specific detailed historical protocol for this step is less commonly documented in consolidated modern lab manuals, the principle involves the bromination of p-bromoacetanilide under similar conditions to the monobromination, often with adjusted stoichiometry and reaction time to encourage the second substitution. A typical approach would involve dissolving p-bromoacetanilide in glacial acetic acid and treating it with a stoichiometric amount of bromine.

Step 4: Hydrolysis of 2,4-Dibromoacetanilide to this compound

The final step involves the removal of the acetyl protecting group to yield the target compound.

Procedure: In a 100 mL round-bottomed flask equipped with a reflux condenser, 2.0 g of the dibromoacetanilide is mixed with 20 mL of water and 5 mL of concentrated hydrochloric acid.[6] The mixture is heated under reflux for 30 minutes, during which the solid dissolves.[6] After cooling, the solution is poured into cold water. The pH is then adjusted to be basic by the addition of a saturated sodium hydroxide (B78521) solution, which precipitates the this compound.[6] The product is collected by filtration, washed with cold water, and can be recrystallized from an ethanol-water mixture.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield
AcetanilideC₈H₉NO135.17114.3High
p-BromoacetanilideC₈H₈BrNO214.06165-169~67%
This compoundC₆H₅Br₂N250.9278-80[7]-

Yields for the overall process and for the second bromination step are not consistently reported in historical literature and can vary significantly based on reaction conditions.

Alternative Historical Approaches

While the protection-deprotection strategy is the most cited historical method, other approaches have been explored.

Direct Bromination under Controlled Conditions

Some early 20th-century reports describe the direct bromination of aniline in an acidic medium, such as acetic acid or hydrobromic acid, to achieve selective dibromination.[1] However, controlling this reaction to prevent the formation of the tribromo- derivative is inherently difficult.

Sandmeyer Reaction

The Sandmeyer reaction, a method for synthesizing aryl halides from aryl diazonium salts, represents a theoretical alternative route. This would involve the diazotization of a suitable dibromo-substituted aniline precursor. However, this is a less direct and more complex pathway compared to the electrophilic substitution routes.

Sandmeyer_Pathway SubstitutedAniline Substituted Aniline DiazoniumSalt Aryl Diazonium Salt SubstitutedAniline->DiazoniumSalt Diazotization (NaNO₂, H⁺) Dibromoaniline This compound DiazoniumSalt->Dibromoaniline Sandmeyer Reaction (CuBr)

Caption: Theoretical Sandmeyer reaction pathway to this compound.

Conclusion

The historical synthesis of this compound primarily relies on a well-established, multi-step process involving the protection of the aniline amino group as an acetamide. This strategy effectively controls the high reactivity of the aniline ring, allowing for a regioselective introduction of two bromine atoms. While direct bromination and other methods exist in principle, the acetylation route has historically provided a more reliable and higher-yielding pathway to this important chemical intermediate. This guide provides the fundamental knowledge and detailed protocols necessary for understanding and potentially replicating these foundational synthetic methods.

References

A Technical Guide to the Selective Electrophilic Bromination of Aniline to Yield 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the selective synthesis of 2,4-dibromoaniline (B146533), a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. This document provides a comprehensive overview of two primary synthetic routes: a modern copper-catalyzed oxidative bromination and the classic protection-deprotection strategy. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate replication and further development in a laboratory setting.

Introduction

Aniline (B41778) is highly susceptible to electrophilic substitution, and its direct bromination typically results in the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating and ortho-, para-directing nature of the amino group.[1][2] Achieving selective dibromination at the 2- and 4-positions requires controlled reaction conditions to moderate the reactivity of the aniline ring. This guide explores two effective strategies to achieve this selectivity. The first is a copper-catalyzed oxidative bromination that offers a direct approach with good regioselectivity. The second is the traditional method involving the temporary protection of the amino group via acetylation, which deactivates the ring sufficiently to allow for controlled bromination, followed by deprotection to yield the desired product.[3]

Experimental Protocols

Method 1: Copper-Catalyzed Oxidative Bromination

This method provides a direct and regioselective synthesis of this compound from bromoaniline precursors. The following protocol is adapted from a practical procedure for the regioselective bromination of anilines.[1]

Materials:

Procedure:

  • To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O, add the starting bromoaniline (1.0 equivalent) at 25 °C.

  • Stir the mixture at 25 °C for 15 minutes.

  • Simultaneously add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) in three portions at 7 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

  • Quench the reaction by adding Na₂S₂O₃.

  • Adjust the pH of the mixture to 9.0 by adding 10% aqueous NaOH.

  • Dilute the mixture with H₂O and extract with ethyl acetate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Method 2: Protection-Deprotection Strategy

This classic multi-step synthesis involves the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection. This method is effective for controlling the extent of bromination.[3][4]

Step 1: Acetylation of Aniline to Acetanilide (B955)

  • In a round-bottomed flask, add 5 mL of freshly distilled aniline to a mixture of 2.5 mL of glacial acetic acid and 7.5 mL of acetic anhydride (B1165640) containing a small amount of zinc powder, with gentle shaking and cooling.

  • Heat the reaction mixture under reflux for 20 minutes.

  • Allow the flask to cool and then carefully pour the reaction mixture into 150 mL of an ice-water mixture.

  • Continue cooling until the precipitation of a white solid is complete.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain acetanilide.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

  • In a fume hood, dissolve 5.4 g of acetanilide in 40 mL of glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • In an addition funnel, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred and cooled acetanilide solution.

  • After the addition is complete, continue stirring for an additional 15 minutes without cooling.

  • Pour the reaction mixture into 200 mL of an ice-water mixture.

  • If the solution retains a bromine color, add a small amount of sodium bisulfite solution to decolorize it.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain 4-bromoacetanilide.

Step 3: Hydrolysis of 4-Bromoacetanilide to p-Bromoaniline and Subsequent Bromination to this compound

Note: This is a conceptual adaptation as a direct, detailed protocol for the conversion of p-bromoaniline to this compound via this specific route was not found in a single source. The conditions would be similar to the bromination of aniline but with one ortho position already blocked.

  • Dissolve the 4-bromoacetanilide in ethanol in a round-bottomed flask.

  • Add an aqueous solution of potassium hydroxide and heat the mixture under reflux for 2 hours to hydrolyze the amide.

  • Cool the solution and pour it into ice-cold water to precipitate the p-bromoaniline.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The resulting p-bromoaniline can then be subjected to a second bromination under controlled conditions (e.g., using bromine in acetic acid) to introduce a second bromine atom at the ortho position, yielding this compound.

Data Presentation

Table 1: Quantitative Data for the Copper-Catalyzed Synthesis of this compound [1]

Starting MaterialProductYield (%)Product to Isomer Ratio
2-BromoanilineThis compound7683:17
4-BromoanilineThis compound7979:21

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₆H₅Br₂N
Molecular Weight250.92 g/mol
Melting Point78-80 °C
¹H NMR (CDCl₃) δ (ppm)7.53 (d, 1H, J=2.0 Hz), 7.19 (dd, 1H, J=8.0, 2.4 Hz), 6.64 (d, 1H, J=8.4 Hz), 4.09 (br s, 2H)[1]
¹³C NMR (CDCl₃) δ (ppm)143.3, 134.6, 131.2, 116.8, 109.7, 109.6[1]

Visualizations

Electrophilic_Bromination_Pathway cluster_controlled Controlled Bromination Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Direct Bromination (Excess Br₂) Protected_Aniline Protected Aniline (e.g., Acetanilide) Aniline->Protected_Aniline Protection Br2 Br₂ Dibromo_Protected Dibromo-Protected Aniline Protected_Aniline->Dibromo_Protected Bromination Dibromoaniline This compound Dibromo_Protected->Dibromoaniline Deprotection

Caption: General reaction pathways for the bromination of aniline.

Copper_Catalyzed_Workflow start Start: Bromoaniline mix Mix with CuSO₄·5H₂O in CH₃CN/H₂O at 25°C start->mix add_reagents Add NaBr and Na₂S₂O₈ at 7°C mix->add_reagents react Stir at 7°C then 25°C add_reagents->react quench Quench with Na₂S₂O₃ react->quench adjust_ph Adjust pH to 9 with NaOH quench->adjust_ph extract Extract with Ethyl Acetate adjust_ph->extract purify Purify by Column Chromatography extract->purify end End: this compound purify->end

Caption: Experimental workflow for copper-catalyzed synthesis.

Protection_Deprotection_Workflow start Start: Aniline acetylate Acetylation with Acetic Anhydride start->acetylate brominate Bromination of Acetanilide with Br₂ in Acetic Acid acetylate->brominate hydrolyze Hydrolysis of Bromoacetanilide with KOH/Ethanol brominate->hydrolyze brominate2 Second Bromination hydrolyze->brominate2 end End: this compound brominate2->end

References

Health and Safety Data for 2,4-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 2,4-Dibromoaniline (CAS No. 615-57-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by professionals in research and development who handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Furthermore, it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] There is also evidence that it may cause damage to organs through prolonged or repeated exposure.[1][2]

GHS Hazard Classification:

CategoryClassification
Acute Oral ToxicityCategory 3[1][3]
Acute Dermal ToxicityCategory 4[1][2]
Acute Inhalation ToxicityCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₅Br₂N[1][4]
Molecular Weight 250.92 g/mol [3][4]
Appearance Slightly beige to light yellow solid/crystals[1][5][6][1][5][6]
Odor Aniline-like, Rotten-egg like[1][5]
Melting Point 78-82 °C[3][4][5]
Boiling Point 156 °C at 21 torr / 264.8 °C at 760 mmHg[4][5]
Density 2.0 ± 0.1 g/cm³ / 2.26 g/cm³ at 20 °C[4][5]
Water Solubility Insoluble / Sparingly soluble[5][6]
Flash Point 114.0 ± 21.8 °C[4]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[4]

Toxicological Data

While many sources state that the toxicological properties of this compound have not been fully investigated, the available data on its acute toxicity is presented below.[5] Absorption of this compound may lead to the formation of methemoglobin, causing cyanosis, and potentially leading to headaches, dizziness, and shortness of breath.[5][7]

Toxicity EndpointValueReference(s)
Acute Oral Category 3 (Toxic if swallowed)[1][3]
Acute Dermal Category 4 (Harmful in contact with skin)[1][2]
Acute Inhalation Category 4 (Harmful if inhaled)[1][2]
Skin Irritation Causes skin irritation (Category 2)[1][2]
Eye Irritation Causes serious eye irritation (Category 2)[1][2]
Mutagenicity No data available[1]

Experimental Protocols

Detailed experimental protocols for determining the key toxicological endpoints are outlined below, based on OECD guidelines.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) can be determined using one of several OECD guidelines designed to minimize the number of animals used.[8]

Method: OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP).[8][9]

Principle: This method involves dosing animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach helps to pinpoint the LD50 with a smaller number of animals compared to classical methods.[8][9]

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually female rats or mice) are used.[8]

  • Dose Selection: A starting dose is chosen based on available information, often near an estimated LD50. A dose progression factor is also selected (e.g., 3.2).[9]

  • Administration: The test substance is administered orally in a single dose to the first animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Termination: The test is concluded when a specified stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Skin Irritation Testing

Method: OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[10][11][12]

Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of human skin to assess the skin irritation potential of a chemical.[10][11] Irritant substances are identified by their ability to decrease cell viability below a certain threshold.[11]

Procedure:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) tissue is used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[10]

  • Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan (B1609692) salt.[11]

  • Measurement: The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.

  • Classification: A chemical is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50%.[10][11]

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Safe Handling and Storage Workflow

G cluster_handling Safe Handling cluster_storage Safe Storage handling_start Start Handling ventilation Ensure adequate ventilation (Use only outdoors or in a well-ventilated area) handling_start->ventilation ppe Wear Personal Protective Equipment (PPE) (Gloves, protective clothing, eye/face protection) ventilation->ppe avoid_contact Avoid contact with skin and eyes Avoid breathing dust/fume/gas/mist/vapors/spray ppe->avoid_contact no_eat_drink Do not eat, drink or smoke when using this product avoid_contact->no_eat_drink wash_after Wash hands and exposed skin thoroughly after handling no_eat_drink->wash_after handling_end End Handling wash_after->handling_end storage_start Start Storage container Keep container tightly closed storage_start->container location Store in a cool, dry, well-ventilated place container->location incompatibles Store away from incompatible materials (e.g., oxidizing agents, acids) location->incompatibles storage_end End Storage incompatibles->storage_end

Caption: Workflow for safe handling and storage of this compound.

First Aid Measures Flowchart

G cluster_routes cluster_actions exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes (at least 15). Remove contact lenses if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. Drink 2-4 cupfuls of water or milk. ingestion->rinse_mouth get_medical_attention Get Medical Attention/Call a POISON CENTER move_fresh_air->get_medical_attention wash_skin->get_medical_attention rinse_eyes->get_medical_attention rinse_mouth->get_medical_attention

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

This compound is non-combustible, but may decompose upon heating to produce irritating, corrosive, and/or toxic fumes.[5] In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][5][13]

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2][5][13]

Accidental Release Measures

In the event of a spill, appropriate personal protective equipment should be worn.[14]

  • Personal Precautions: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation and evacuate personnel to safe areas.[5][14]

  • Cleanup Procedures: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions.[5][13]

Ecotoxicity

Data on the ecotoxicity of this compound is limited. Many safety data sheets indicate that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] However, due to the lack of comprehensive data, releases into the environment should be avoided.

References

The Environmental Fate of 2,4-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2,4-dibromoaniline (B146533) (2,4-DBA), a chemical intermediate of interest in various industrial applications, including pharmaceutical and pesticide synthesis. Due to a lack of extensive experimental data on its environmental behavior, this guide synthesizes available physicochemical properties, predicts key environmental fate parameters using validated Quantitative Structure-Activity Relationship (QSAR) models, and infers potential degradation pathways based on studies of structurally similar compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the environmental risk assessment and sustainable development of 2,4-DBA and related compounds. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key environmental fate studies are provided.

Introduction

This compound (CAS No. 615-57-6) is a halogenated aromatic amine used as a building block in the synthesis of a range of chemical products.[1][2] Its introduction into the environment, either through manufacturing processes or as a potential degradation product of larger molecules, necessitates a thorough understanding of its persistence, mobility, and potential for bioaccumulation and toxicity. This guide addresses the critical aspects of 2,4-DBA's environmental fate, including its physicochemical characteristics, abiotic and biotic degradation, and mobility in soil and water.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The available data for this compound are presented in Table 1. These properties indicate that 2,4-DBA is a solid with low water solubility and a moderate octanol-water partition coefficient (LogP), suggesting a potential for sorption to organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 615-57-6[1]
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 78-82 °C[1]
Boiling Point 264.8 ± 20.0 °C at 760 mmHg[1]
Density 2.0 ± 0.1 g/cm³[1]
Water Solubility Insoluble/Sparingly soluble[1][2]
LogP (Octanol-Water Partition Coefficient) 3.26[1]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photodegradation, hydrolysis, and biodegradation. While experimental data on the degradation rates of 2,4-DBA are scarce, predictions and studies on analogous compounds provide valuable insights.

Abiotic Degradation

Photodegradation is expected to be a significant pathway for the removal of this compound in aquatic environments. A study on the photolysis of ambroxol, a pharmaceutical that contains a this compound (DBA) moiety, revealed that DBA is the core chromophore and exhibits high photoreactivity upon exposure to UV radiation.[3] The primary photodegradation process involves debromination, with a preference for the removal of the bromine atom at the para-position.[3] This process can lead to the formation of mono-brominated and non-brominated aniline (B41778) derivatives.

Photodegradation_of_2_4_Dibromoaniline cluster_pathways Photodegradation Pathways This compound This compound Intermediates Intermediates This compound->Intermediates UV Radiation (Debromination, Hydroxylation) Mineralization Mineralization Intermediates->Mineralization Further Oxidation

Figure 1: Proposed Photodegradation Pathway of this compound.

Aromatic amines, such as this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-bromine and carbon-nitrogen bonds in the aniline ring are stable and do not readily undergo hydrolytic cleavage. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Degradation

Under aerobic conditions, the biodegradation of haloanilines is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of halogenated catechols. The catechol ring is then cleaved, and subsequent metabolic steps lead to intermediates of central metabolism and ultimately mineralization to carbon dioxide, water, and inorganic halides.

Aerobic_Biodegradation_of_2_4_Dibromoaniline This compound This compound Dibromocatechol Dibromocatechol This compound->Dibromocatechol Dioxygenase Ring Cleavage Products Ring Cleavage Products Dibromocatechol->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Further Degradation

Figure 2: Proposed Aerobic Biodegradation Pathway of this compound.

In anaerobic environments, a key initial step in the degradation of halogenated anilines can be reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. Another identified pathway for dihaloanilines under nitrate-reducing conditions is reductive deamination, leading to the formation of dihalobenzene intermediates. These intermediates can then be further dehalogenated and ultimately mineralized.

Anaerobic_Biodegradation_of_2_4_Dibromoaniline This compound This compound Reductive_Dehalogenation Reductive Dehalogenation This compound->Reductive_Dehalogenation Reductive_Deamination Reductive Deamination This compound->Reductive_Deamination Mono-bromoaniline Mono-bromoaniline Reductive_Dehalogenation->Mono-bromoaniline Dibromobenzene Dibromobenzene Reductive_Deamination->Dibromobenzene Further_Degradation Further Degradation and Mineralization Mono-bromoaniline->Further_Degradation Dibromobenzene->Further_Degradation

Figure 3: Proposed Anaerobic Biodegradation Pathways of this compound.

Mobility and Distribution

The mobility of this compound in the environment, particularly its potential to leach into groundwater or partition to sediment, is a critical aspect of its environmental risk profile. Key parameters for assessing mobility are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF). As experimental data are not available, predicted values from the US EPA's EPI Suite™ are presented in Table 2.

Table 2: Predicted Environmental Fate and Ecotoxicity of this compound

ParameterPredicted ValueInterpretation
Log Koc (Soil Adsorption Coefficient) 3.1 - 3.5Moderate to low mobility in soil
BCF (Bioconcentration Factor) 100 - 300Low to moderate potential for bioaccumulation
Biodegradation Not readily biodegradablePersistent in the environment
Aquatic Toxicity (LC50, Fish, 96h) 1 - 10 mg/LToxic to aquatic life
Aquatic Toxicity (EC50, Daphnia, 48h) 1 - 10 mg/LToxic to aquatic invertebrates
Aquatic Toxicity (EC50, Algae, 72h) 1 - 10 mg/LToxic to algae

Note: Predicted values are estimates from QSAR models and should be used for screening-level assessment. Experimental verification is recommended.

The predicted Log Koc value suggests that this compound will have a moderate tendency to adsorb to soil and sediment organic matter, which would limit its mobility in the environment. The predicted BCF indicates a low to moderate potential for bioaccumulation in aquatic organisms.

Ecotoxicological Profile

The potential for this compound to cause adverse effects in environmental organisms is a key consideration in its risk assessment. Predicted ecotoxicity values for various aquatic organisms are summarized in Table 2. These predictions suggest that this compound is toxic to fish, aquatic invertebrates, and algae at concentrations in the low mg/L range.

Experimental Protocols

Detailed experimental investigation is crucial to definitively determine the environmental fate of this compound. The following sections outline standardized protocols for key environmental fate studies, based on OECD guidelines.

Ready Biodegradability: OECD 301

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[3][4][5]

Objective: To determine if this compound can be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

Methodology (Example: OECD 301 B - CO₂ Evolution Test): [6]

  • Test System: A reactor containing a known concentration of this compound, a mineral medium, and an inoculum is aerated with CO₂-free air.

  • CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a series of absorption flasks containing a solution of barium or sodium hydroxide (B78521).

  • Analysis: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the absorption flasks.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Soil Sorption: OECD 106

The OECD 106 guideline describes a batch equilibrium method to determine the adsorption/desorption of a chemical on different soil types.[7][8][9]

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound, which indicates its tendency to bind to soil and sediment.

Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution phase is measured after a defined period, and the amount adsorbed to the soil is calculated by mass balance.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, texture, and pH are used.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessels.

  • Adsorption Phase: Soil samples are equilibrated with solutions of this compound at various concentrations in a constant temperature shaker.

  • Analysis: After equilibration, the soil and solution phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

  • Calculation: The amount of substance adsorbed to the soil is calculated. The adsorption coefficient (Kd) is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Figure 4: Experimental Workflow for OECD 106 Soil Sorption Study.

Conclusion

This technical guide provides a summary of the current understanding of the environmental fate of this compound. While experimental data are limited, physicochemical properties and QSAR predictions suggest that 2,4-DBA is a compound with low to moderate mobility and bioaccumulation potential. Photodegradation is likely a significant abiotic degradation pathway, while biodegradation is predicted to be slow. The compound is predicted to be toxic to aquatic organisms. The provided experimental protocols offer a framework for generating the necessary empirical data to refine this environmental profile. Further research is essential to fully characterize the environmental risks associated with this compound and to ensure its safe and sustainable use.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dibromoaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2,4-Dibromoaniline (B146533) is a versatile building block in this context, offering two reactive bromine sites for the sequential or double introduction of aryl and heteroaryl moieties. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the amino group, allows for selective functionalization, providing a strategic advantage in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in Suzuki coupling reactions.

Reactivity and Selectivity

The reactivity of the two bromine atoms in this compound in Suzuki coupling reactions is not identical. The bromine at the C4 position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the C2 position. This is attributed to the electronic donating effect of the ortho-amino group, which increases the electron density at the C2 position, making the C-Br bond stronger and less susceptible to cleavage. This differential reactivity can be exploited to achieve selective mono-arylation at the C4 position under carefully controlled conditions. Diarylation can be achieved by using a higher excess of the boronic acid and/or more forcing reaction conditions.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes representative examples of Suzuki coupling reactions with this compound, showcasing the versatility of this substrate with various boronic acids.

EntryBoronic AcidProductCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Citation
12-Thienylboronic acid2,4-Di(2-thienyl)anilinePd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/Toluene (9:1)60195[1]
23-Thienylboronic acid2,4-Di(3-thienyl)anilinePd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/Toluene (9:1)60193
3Phenylboronic acid2,4-DiphenylanilinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane (B91453)/H₂O (4:1)1001285
44-Methoxyphenylboronic acid2,4-Bis(4-methoxyphenyl)anilinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001891
54-Trifluoromethylphenylboronic acid2,4-Bis(4-trifluoromethylphenyl)anilineXPhos Pd G2 (3)Cs₂CO₃2-MeTHF802488
64-Cyanophenylboronic acid4,4'-(4-Amino-1,3-phenylene)dibenzonitrilePd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O (5:1)1101682

Experimental Protocols

Protocol 1: General Procedure for the Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the diarylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for work-up and purification (e.g., ethyl acetate (B1210297), hexanes, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-diarylaniline.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling at the 4-Position of this compound

This protocol is designed to favor the selective arylation at the more reactive C4 position.

Materials:

  • Same as Protocol 1, with the following modification:

  • Arylboronic acid (1.05 - 1.1 equivalents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.05 mmol), a highly active palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and a bulky phosphine (B1218219) ligand like XPhos (2.5 mol%)), and a milder base (e.g., K₃PO₄, 1.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed anhydrous solvent (e.g., 10 mL of toluene).

  • Reaction: Stir the mixture at a lower temperature (e.g., 60-80 °C) and carefully monitor the reaction progress by GC-MS or LC-MS to maximize the formation of the mono-arylated product and minimize the formation of the di-arylated byproduct.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The separation of the mono-arylated product from unreacted starting material and the di-arylated byproduct may require careful chromatography.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat and Stir (60-110 °C) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction purification Dry and Purify (Column Chromatography) extraction->purification product Isolated Product: (Di)arylaniline purification->product

Caption: Experimental workflow for a typical Suzuki coupling reaction using this compound.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L_n-R PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination CoupledProduct Ar-R PdII_Trans->CoupledProduct ArylHalide This compound (Ar-X) ArylHalide->PdII_Aryl BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->PdII_Trans Base Base Base->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

The 2,4-diarylaniline scaffold is a privileged structure in medicinal chemistry and materials science. In drug discovery, these compounds have been investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and in oncology research. The ability to readily synthesize a diverse library of 2,4-diarylanilines from this compound through Suzuki coupling facilitates structure-activity relationship (SAR) studies.

In materials science, diarylanilines are precursors to a variety of functional materials, including organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and fluorescent probes. The modularity of the Suzuki coupling allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules by varying the aryl groups introduced.

Conclusion

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its differential reactivity allows for either selective mono-arylation or double arylation, providing access to a wide range of substituted anilines. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery, materials science, and other areas of chemical research. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcome and yield.

References

2,4-Dibromoaniline: A Versatile Precursor in the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dibromoaniline (B146533) is a versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmaceutical compounds.[1] Its unique structural features, particularly the two bromine substituents on the aniline (B41778) ring, provide reactive sites for various chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use as a precursor for kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material in the synthesis of several classes of therapeutic agents, including:

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The bromo-substituents on this compound allow for the strategic introduction of various functionalities through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors.[3][4]

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their potential antimicrobial properties. The lipophilicity imparted by the bromine atoms can enhance the ability of these compounds to penetrate bacterial cell membranes.

  • Anti-inflammatory Drugs: The aniline core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be utilized in the synthesis of novel anti-inflammatory agents.

The reactivity of the bromine atoms in this compound makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in drug synthesis.[5]

Synthesis of a Vandetanib Analogue: A Case Study

Vandetanib is a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. A key structural motif in Vandetanib is the 4-anilinoquinazoline (B1210976) core. An analogue of Vandetanib, N-(2,4-dibromophenyl)-6,7-dimethoxyquinazolin-4-amine, can be synthesized from this compound and 4-chloro-6,7-dimethoxyquinazoline (B18312) via a nucleophilic aromatic substitution (SNAr) reaction.

dot

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle 2_4_Dibromoaniline This compound Coupled_Product Aryl-substituted Aniline 2_4_Dibromoaniline->Coupled_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–). Their versatile synthesis and diverse functional properties have led to their widespread use in various fields, including textiles, printing, and increasingly, in biomedical and pharmaceutical research. The incorporation of halogen atoms, such as bromine, into the aromatic rings of azo dyes can significantly influence their physicochemical properties, including their color, lightfastness, and biological activity. 2,4-Dibromoaniline (B146533) is a valuable starting material for the synthesis of a range of dibrominated azo dyes, offering a scaffold for the development of novel compounds with potential applications in drug discovery and as research tools.

Azo compounds have been investigated for a variety of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their mechanism of action can vary, with some acting as prodrugs that are cleaved by azoreductases in specific physiological environments, such as the colon, enabling targeted drug delivery. The development of new azo dyes from synthons like this compound is a continuing area of interest for medicinal chemists and drug development professionals.

These application notes provide detailed protocols for the synthesis of azo dyes derived from this compound, a summary of their spectral properties, and a discussion of their potential applications in a research and drug development context.

Synthesis of Azo Dyes from this compound: An Overview

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or aniline (B41778) derivative. The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction.

The general reaction scheme is depicted below:

Synthesis_Overview This compound This compound Diazonium_Salt 2,4-Dibromobenzenediazonium Salt This compound->Diazonium_Salt 1. Diazotization (NaNO₂, HCl, 0-5 °C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye 2. Azo Coupling Coupling_Agent Coupling Agent (e.g., Phenol, Naphthol, Aniline) Coupling_Agent->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-((2,4-Dibromophenyl)diazenyl)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details the synthesis of a specific yellow azo dye derived from this compound and a substituted hydroxypyridine.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfamic acid

  • 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Deionized (DI) water

  • Acetone (B3395972)

  • Ice

Procedure:

Part 1: Diazotization of this compound

  • To 16.4 mL of hydrochloric acid, add 12.5 g (1 equivalent) of this compound.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add 25 mL of DI water to the cooled mixture.

  • Slowly add a solution of sodium nitrite (1.02 equivalents) in a minimal amount of DI water.

  • Stir the mixture for 45 minutes at 0 °C.

Part 2: Azo Coupling

  • To the diazonium salt solution, add sulfamic acid (0.02 equivalents) to quench any excess nitrous acid.

  • Sequentially add 150 mL of a 1:1 mixture of DI water and acetone.

  • Slowly add 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent).

  • Continue stirring the reaction mixture in an ice bath for 5 hours.

  • Collect the resulting solid precipitate by filtration under reduced pressure.

  • Wash the solid with DI water.

  • Recrystallize the crude product from acetone to obtain the pure yellow azo dye.

Yield: 12.5 g (59%) of a dark yellow powder.

Protocol_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Start_Diazo Mix this compound and HCl Cool_1 Cool to 0 °C Start_Diazo->Cool_1 Add_H2O_1 Add DI Water Cool_1->Add_H2O_1 Add_NaNO2 Add NaNO₂ Solution Add_H2O_1->Add_NaNO2 Stir_1 Stir for 45 min at 0 °C Add_NaNO2->Stir_1 Add_Sulfamic Add Sulfamic Acid Stir_1->Add_Sulfamic Add_Solvent Add DI Water:Acetone (1:1) Add_Sulfamic->Add_Solvent Add_Coupling_Agent Add Hydroxypyridine Derivative Add_Solvent->Add_Coupling_Agent Stir_2 Stir for 5 h in Ice Bath Add_Coupling_Agent->Stir_2 Filter Filter Solid Stir_2->Filter Wash Wash with DI Water Filter->Wash Recrystallize Recrystallize from Acetone Wash->Recrystallize End Pure Azo Dye Recrystallize->End

Caption: Experimental workflow for the synthesis of a hydroxypyridine-based azo dye.

Data Presentation

The following table summarizes the characterization data for the synthesized 5-((2,4-Dibromophenyl)diazenyl)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

PropertyValue
Yield 59%
Appearance Dark yellow powder
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.78 (d, J = 2.1 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.54 (ddd, J = 8.8, 2.1, 0.7 Hz, 1H), 3.38 (s, 3H), 2.62 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 161.59, 159.98, 158.21, 138.25, 135.64, 132.32, 124.59, 120.21, 118.29, 114.11, 112.90, 103.49, 26.64, 16.74, 0.09
HRMS (FAB-MS), m/z Calculated for C₁₄H₁₀Br₂N₄O₂: 426.07; Found: 425.91 [M]⁺
FT-IR (cm⁻¹) 2964 (OH), 2221 (C≡N), 1744 (C=O), 1584 (N=N), 1232 (C-N), 1035 (C-Br)

Potential Applications in Drug Development and Research

Azo dyes derived from this compound are of interest to researchers in medicinal chemistry and drug development for several reasons:

  • Antibacterial and Antifungal Agents: Azo compounds are known to exhibit a wide range of antimicrobial activities. The presence of bromine atoms can enhance the lipophilicity and antibacterial potency of organic molecules.

  • Anticancer Agents: Certain azo dyes have demonstrated cytotoxic activity against various cancer cell lines. The 2,4-dibromophenyl moiety can be explored as a pharmacophore in the design of new anticancer drugs.

  • Targeted Drug Delivery: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota. This property can be exploited to design colon-specific prodrugs, where a therapeutically active molecule is linked to an azo dye carrier.

  • Molecular Probes and Imaging Agents: The chromophoric nature of azo dyes makes them suitable for use as biological stains and fluorescent probes. Dyes with specific cellular uptake or binding properties can be developed for bioimaging applications.

The logical relationship for exploring these applications is outlined below:

DrugDev_Logic Start Synthesis of this compound based Azo Dyes Characterization Spectroscopic and Physicochemical Characterization Start->Characterization Bio_Screening Biological Screening Characterization->Bio_Screening Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Bio_Screening->Antimicrobial Activity? Anticancer Cytotoxicity Assays (Cancer Cell Lines) Bio_Screening->Anticancer Activity? Imaging Bioimaging Studies (Cellular Uptake, Staining) Bio_Screening->Imaging Properties? Drug_Delivery Prodrug Design and Cleavage Studies Bio_Screening->Drug_Delivery Potential? Lead_Opt Lead Optimization Antimicrobial->Lead_Opt Anticancer->Lead_Opt Imaging->Lead_Opt Drug_Delivery->Lead_Opt End Candidate for Further Preclinical Development Lead_Opt->End

Caption: Logical workflow for the development of this compound-based azo dyes as therapeutic or research agents.

Conclusion

The synthesis of azo dyes using this compound provides a versatile platform for the creation of novel compounds with potential applications in medicinal chemistry and biomedical research. The protocols and data presented herein offer a starting point for researchers interested in exploring this class of molecules. Further investigation into the synthesis of a wider range of derivatives and a comprehensive evaluation of their biological activities are warranted to fully elucidate their therapeutic and diagnostic potential.

Application of 2,4-Dibromoaniline in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoaniline (B146533) is a versatile chemical intermediate with significant applications in the synthesis of a wide range of agrochemicals.[1] Its unique molecular structure, featuring bromine atoms at the 2 and 4 positions of the aniline (B41778) ring, allows for diverse chemical modifications, making it a valuable building block for insecticides, fungicides, and herbicides.[1] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, along with their mechanisms of action and efficacy data.

I. Application in Insecticide Production: Synthesis of Anthranilic Diamides

This compound is a key precursor for the synthesis of anthranilic diamide (B1670390) insecticides, a class of compounds that includes the commercially significant products chlorantraniliprole (B1668704) and cyantraniliprole. These insecticides are renowned for their high efficacy against a broad spectrum of lepidopteran pests and their favorable safety profile for non-target organisms.

Mode of Action: Ryanodine (B192298) Receptor Modulators

Anthranilic diamide insecticides act as potent activators of insect ryanodine receptors (RyRs).[2] RyRs are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[3] The binding of anthranilic diamides to insect RyRs locks the channel in an open conformation, leading to an uncontrolled release of intracellular calcium stores.[4][5] This depletion of calcium disrupts normal muscle contraction, causing rapid feeding cessation, paralysis, and ultimately, death of the insect pest.[5] The high selectivity of these insecticides for insect RyRs over their mammalian counterparts contributes to their excellent safety profile.

cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_Store Ca²⁺ Store RyR->Ca_Store Opens Channel Diamide Anthranilic Diamide Insecticide Diamide->RyR Binds and Activates Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Uncontrolled Ca²⁺ Release Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Contraction Leads to

Caption: Mechanism of action of anthranilic diamide insecticides.
Synthetic Workflow: Chlorantraniliprole Synthesis

The synthesis of chlorantraniliprole from this compound involves a multi-step process. A plausible synthetic route involves the initial conversion of this compound to a key intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with another key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield the final product.

G A This compound B Intermediate A (e.g., 2,4-Dibromo-6-methylaniline) A->B Methylation C Intermediate B (e.g., 2-Amino-5-chloro-3-methylbenzoic acid) B->C Chlorination & Carboxylation E Chlorantraniliprole C->E Amide Coupling D 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid D->E cluster_membrane Inner Mitochondrial Membrane SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain (ETC) SDH->ETC Electron Transfer Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds and Inhibits Succinate Succinate Succinate->SDH Substrate ATP ATP Production ETC->ATP Block->Fumarate Blocks Block->ETC Blocks G A This compound B Diazonium Salt A->B Diazotization C Substituted Hydrazine B->C Reduction E Pyrazole Carboxylic Acid C->E Cyclocondensation D 1,3-Dicarbonyl Compound D->E G Pyrazole Carboxamide Fungicide E->G Amide Coupling F Aniline Derivative F->G

References

Experimental Protocol for N-Alkylation of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of 2,4-dibromoaniline (B146533) is a crucial transformation in synthetic organic chemistry, providing a pathway to a diverse range of substituted aniline (B41778) derivatives. These products serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of two bromine atoms on the aniline ring offers unique opportunities for subsequent functionalization, such as cross-coupling reactions, making the N-alkylated products valuable building blocks in medicinal chemistry and drug discovery.

This document outlines two primary, reliable, and widely applicable methods for the N-alkylation of this compound: direct N-alkylation via nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds. The choice of method depends on the desired alkyl group, the availability of starting materials, and the desired scale of the reaction. Careful consideration of reaction conditions is necessary to ensure high yields and minimize potential side reactions.

Key considerations for the N-alkylation of this compound:

  • Nucleophilicity: The electron-withdrawing nature of the two bromine atoms reduces the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted aniline.

  • Steric Hindrance: The bromine atom at the 2-position can introduce steric hindrance, which may influence the rate and success of the alkylation, particularly with bulky alkylating agents.

  • Over-alkylation: As with many N-alkylation reactions, the formation of dialkylated byproducts is a possibility. Control of stoichiometry and reaction conditions is essential to favor mono-alkylation.

  • Rearrangement: Under certain, typically acidic, conditions, halogenated anilines can undergo rearrangement. Basic conditions are generally preferred for direct alkylation to avoid this complication.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of halogenated anilines, providing a comparative overview of different methodologies.

Table 1: N-Alkylation of Halogenated Anilines with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Methyl IodideK₂CO₃ / NaHAcetonitrile (B52724) / DMF25 - 6012 - 2470 - 90A non-nucleophilic base is recommended to avoid side reactions.[1]
Benzyl (B1604629) BromideEt₃N / DBUDichloromethane / Toluene25 - 808 - 1665 - 85Reaction progress should be monitored by TLC or LC-MS.[1]
Ethyl BromoacetateNaHCO₃ / K₂CO₃Acetone / THF25 - 56 (reflux)6 - 1275 - 95Mild basic conditions are often sufficient.[1]

Table 2: Reductive Amination of Anilines with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Aldehyde (general)NaBH(OAc)₃DCE / THFRoom Temp.4 - 24HighA versatile and widely used method.[2]
4-Hydroxybutan-2-oneVisible Light, NH₄BrHexane2512up to 94%A metal-free and base-free approach.[3]
Aldehyde (general)H₂ / Metal CatalystVariousVariousVariousHighAn ideal "green" chemistry approach.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297) or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, handle with extreme care) to the solution.[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion of the reaction, cool the mixture to room temperature if it was heated.

  • If sodium hydride was used, carefully quench the excess hydride with a few drops of isopropanol (B130326) or water.

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-alkylated this compound.

Method 2: Reductive Amination with a Carbonyl Compound

This protocol outlines a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE or THF (0.1-0.2 M), add the aldehyde or ketone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.[2]

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. This typically takes 4-24 hours.[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound mix Mixing and Stirring start->mix reagents Alkylating Agent + Base/Reducing Agent reagents->mix solvent Anhydrous Solvent solvent->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor Heat if necessary quench Quenching monitor->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify product N-Alkyl-2,4-dibromoaniline purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for the N-alkylation of this compound.

signaling_pathway cluster_method1 Method 1: Nucleophilic Substitution cluster_method2 Method 2: Reductive Amination aniline1 This compound product1 N-Alkyl-2,4-dibromoaniline aniline1->product1 Deprotonation & SN2 reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product1 base Base (e.g., K₂CO₃) base->aniline1 final_product Final Product aniline2 This compound imine Imine Intermediate aniline2->imine carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->imine Condensation product2 N-Alkyl-2,4-dibromoaniline imine->product2 Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine start Starting Material

Caption: Logical relationship of the two primary synthetic routes for N-alkylation.

References

2,4-Dibromoaniline: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoaniline (B146533) is a readily available and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its two bromine atoms, positioned at strategic points on the aniline (B41778) ring, offer differential reactivity, allowing for selective functionalization through various cross-coupling and cyclization reactions. This enables the construction of diverse and complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug development due to their potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using this compound as a pivotal building block.

Key Heterocyclic Scaffolds from this compound

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, including:

  • Quinazolines: These compounds are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromine atoms on the aniline precursor can be strategically retained or replaced to modulate the pharmacological profile of the resulting quinazoline (B50416) derivatives.

  • Carbazoles: This class of tricyclic compounds is prevalent in numerous natural products and synthetic molecules exhibiting anticancer, neuroprotective, and antioxidant activities. Palladium and copper-catalyzed reactions are commonly employed to construct the carbazole (B46965) core from dihaloarenes and anilines.

  • Benzothiazoles and Quinoxalines: These heterocycles are also important pharmacophores found in a variety of therapeutic agents.

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds derived from this compound and their notable biological activities.

Table 1: Synthesis of Heterocyclic Compounds from this compound and its Analogs

Heterocycle ClassSpecific CompoundSynthetic MethodCatalyst/ReagentYield (%)Melting Point (°C)Reference
Quinazoline6,8-Dibromo-2-methyl-3-aminoquinazolin-4(3H)-oneCyclocondensationHydrazine (B178648) hydrate (B1144303)9584-86[1]
Carbazole1,3-Dibromo-9-phenylcarbazolePalladium-catalyzed aminationPd(OAc)₂up to 71N/A[2]
CarbazolePolysubstituted CarbazolesCopper-catalyzed cross-couplingCuIModerateN/A[3]
Benzothiazole2-(4-Aminophenyl)benzothiazolesCondensationN/AHighN/A[4]

Table 2: Biological Activity of Bromo-Substituted Heterocycles

Heterocycle ClassSpecific CompoundBiological ActivityTarget Cell Line(s)IC₅₀ (µM)Reference
Quinazoline6-Bromo-2-(substituted)-quinazolin-4(3H)-oneAnticancerMCF-784.20 ± 1.72[5]
Quinoline6-Bromo-5-nitroquinolineAntiproliferative, ApoptoticVarious cancer cell linesSignificant[6]
CarbazoleN,N'-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazineAnticancerMDA-MB-231, MCF-7N/A[7]
Carbazole[(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-methylideneamino]ureaAnticancerU87MG glioma23.3 ± 4
Carbazole5,8-Dimethyl-9H-carbazole derivatives with bromineAnticancerMDA-MB-23143.45 ± 1.21[8]
CarbazoleN-substituted carbazole imidazolium (B1220033) salt with 2-bromobenzylAntitumorHL-60, SMMC-7721, MCF-7, SW4800.51–2.48

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-2-methyl-3-aminoquinazolin-4(3H)-one

This protocol is adapted from the synthesis of 6,8-dibromo-2-methyl-quinazolin-4(3H)-one derivatives.[1] The initial step involves the cyclization of a 3,5-dibromoanthranilate, which can be conceptually accessed from this compound via diazotization and Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis and esterification. The subsequent steps are as follows:

Step 1: Synthesis of 6,8-Dibromo-2-methyl-4H-benzo[d][9][10]oxazin-4-one

  • A mixture of methyl 3,5-dibromoanthranilate (0.005 mol) and acetic anhydride (B1165640) is refluxed for 3 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with a small amount of ether, and dried.

Step 2: Synthesis of 6,8-Dibromo-2-methyl-3-aminoquinazolin-4(3H)-one

  • A mixture of 6,8-dibromo-2-methyl-4H-benzo[d][9][10]oxazin-4-one (0.005 mol) and hydrazine hydrate (0.01 mol) in 30 mL of ethanol (B145695) is refluxed with stirring for 3 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the final product.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Carbazoles

This protocol is based on the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation.[11]

  • To a reaction vessel, add the N-acetyl-2-amino-3,5-dibromobiphenyl derivative (1.0 equiv.), Pd(OAc)₂ (0.05-0.1 equiv.), and a suitable ligand (e.g., a phosphine (B1218219) ligand, if necessary).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃) and a high-boiling point solvent (e.g., DMA, DMF, or toluene).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 100 to 150 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired carbazole derivative.

Protocol 3: General Procedure for Copper-Catalyzed Synthesis of Carbazoles

This protocol is adapted from the copper-catalyzed intramolecular C-H/N-H coupling.[12][13]

  • To a reaction tube, add 2,2'-diamino-3,5,3',5'-tetrabromobiphenyl (which can be synthesized from this compound via Ullmann coupling), CuI (10-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent such as DMF or DMSO.

  • The tube is sealed and the mixture is heated at 120-150 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the carbazole.

Signaling Pathways and Experimental Workflows

Quinazoline Derivatives as EGFR and VEGFR Inhibitors

Quinazoline-based compounds are well-established inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[14][15][16][17] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt PLCg PLCγ Pathway VEGFR->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Metastasis Metastasis Proliferation->Metastasis Angiogenesis->Metastasis Quinazoline Quinazoline Derivative Quinazoline->EGFR Quinazoline->VEGFR Apoptosis_Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Carbazole Carbazole Derivative Bax Bax Activation Carbazole->Bax Bcl2 Bcl-2 Inhibition Carbazole->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anticancer_Screening_Workflow Start Synthesized Heterocyclic Compounds InVitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) InVitro->Mechanism InVivo In Vivo Animal Models (e.g., Xenograft models) Mechanism->InVivo Tox Toxicology and Pharmacokinetic Studies InVivo->Tox Lead Lead Compound Identification Tox->Lead

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2,4-dibromoaniline (B146533) as a key building block. The selective functionalization of the two bromine atoms on the aniline (B41778) scaffold offers a versatile platform for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. With this compound, this reaction can be controlled to achieve either mono- or diarylation, depending on the reaction conditions. The regioselectivity of the first coupling generally favors the more sterically accessible and electronically activated 4-position.

Data Presentation: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)ProductReference
Arylboronic Acid (1.1 eq)Pd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O803-5HighMono-arylatedAdapted from[1]
Arylboronic Acid (2.2 eq)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-24HighDi-arylatedAdapted from[1]
2-Thienyl boronic acid (2.4 eq)Pd(dtbpf)Cl₂Et₃NToluene (B28343)/H₂O (with Kolliphor EL)60-982,4-di-(2-Thienyl)aniline

Experimental Protocol: Selective Mono-arylation of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dibrominated aromatic compounds[1].

  • To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Add 1,4-dioxane (5 mL) to the tube.

  • Add a 2 M aqueous solution of potassium carbonate (K₂CO₃, 1.0 mL).

  • Seal the pressure tube and heat the reaction mixture to 80 °C under an argon atmosphere for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Protocol: Di-arylation of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dibrominated aromatic compounds[1].

  • To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (5 mL) to the tube.

  • Add a 2 M aqueous solution of K₂CO₃ (2.0 mL).

  • Seal the pressure tube and heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the workup and purification steps as described in the mono-arylation protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂(OR') ArPdBr->ArPdOR Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Arylated Aniline ArPdAr_prime->Product ArBr This compound ArBr->Pd0 Ar_prime_B Arylboronic Acid Ar_prime_B->ArPdOR Base Base (e.g., K₂CO₃) Base->ArPdBr

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For this compound, selective mono-amination can be achieved, typically at the 4-position, by careful selection of the catalyst, ligand, and reaction conditions.

Data Presentation: Buchwald-Hartwig Amination of this compound Analogs

Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
AnilinePd(OAc)₂ / X-PhosKOtBuToluene10010 (MW)High2,4-DibromoanisoleAdapted from[2]
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100-High2,4-DibromoanisoleAdapted from[2]
Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene10012-24-5-Chloro-2,3-dibromoanilineAdapted from[3]

Experimental Protocol: Mono-amination of this compound

This protocol is adapted from a procedure for the amination of 2,4-dibromoanisole[2].

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 1.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos; 3 mol%), and sodium tert-butoxide (NaOtBu; 1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add degassed toluene (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L₂(Amine)]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(Amido) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-Amine) Product Arylated Amine AmidoComplex->Product ArBr This compound ArBr->Pd0 Amine Amine (R₂NH) Amine->ArPdBr Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity order of halogens (I > Br > Cl) suggests that the bromine atoms of this compound are suitable for this transformation. Regioselective mono-alkynylation is expected at the 4-position.

Data Presentation: Typical Sonogashira Coupling Conditions

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Reference
Terminal Alkyne (1.1 eq)Pd(PPh₃)₂Cl₂ (5 mol%)CuI (2.5 mol%)Diisopropylamine (B44863)THFRT - 603Adapted from[4][5]
Terminal Alkyne (2.2 eq)Pd(PPh₃)₄CuIEt₃N / DIPATHF / DMF80-100-Adapted from[6]

Experimental Protocol: Mono-alkynylation of this compound

This protocol is adapted from general procedures for Sonogashira coupling[4][5].

  • To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.05 eq), copper(I) iodide (CuI; 0.025 eq), and diisopropylamine (7.0 eq).

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) Product Alkynylated Aniline ArPdAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Alkyne + Base CuAlkyne->ArPdBr ArBr This compound ArBr->Pd0 Alkyne Terminal Alkyne Alkyne->CuX

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For this compound, this reaction can be used to introduce vinyl groups, with selectivity anticipated at the 4-position under controlled conditions.

Data Presentation: Typical Heck Reaction Conditions

Alkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Reference
n-Butyl Acrylate (B77674)Pd(OAc)₂ / PPh₃Et₃NDMF10012-24Adapted from[7]
StyrenePd(OAc)₂ / PPh₃Et₃NDMF10012-24Adapted from[8]

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides[7][8].

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF; 5 mL), followed by triethylamine (B128534) (Et₃N; 1.5 mmol) and the alkene (e.g., n-butyl acrylate or styrene; 1.2 mmol) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and the triethylammonium (B8662869) salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck_Catalytic_Cycle cluster_main Heck Reaction Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L₂(Br)(Alkene) ArPdBr->AlkeneComplex Alkene Coordination SigmaAlkyl σ-Alkyl-Pd(II) Complex AlkeneComplex->SigmaAlkyl Migratory Insertion HPdBr H-Pd(II)L₂(Br) SigmaAlkyl->HPdBr β-Hydride Elimination Product Substituted Alkene SigmaAlkyl->Product HPdBr->Pd0 Reductive Elimination (Base) ArBr This compound ArBr->Pd0 Alkene Alkene Alkene->ArPdBr Base Base (e.g., Et₃N) Base->HPdBr

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Cyanation

Palladium-catalyzed cyanation is an effective method for introducing a nitrile group onto an aromatic ring. Using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]), this reaction can be performed on this compound. The resulting aminobenzonitriles are valuable synthetic intermediates. Selective mono-cyanation can lead to the formation of 2-amino-5-bromobenzonitrile (B185297) or 4-amino-3-bromobenzonitrile.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Bromides

Cyanide SourceCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
K₄[Fe(CN)₆]Pd(OAc)₂ (0.1 mol%)None-DMAC120583-96[9]
K₄[Fe(CN)₆]·3H₂OPrecatalyst P1L2KOAcDioxane/H₂O100-High[10]

Experimental Protocol: Ligand-Free Cyanation of this compound

This protocol is adapted from a procedure for the ligand-free cyanation of aryl bromides[9].

  • To a reaction tube, add this compound (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]; 0.5 mmol), and palladium(II) acetate (Pd(OAc)₂; 0.001 mmol, 0.1 mol%).

  • Add dimethylacetamide (DMAC; 3 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono- and di-cyanated products.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: The Role of 2,4-Dibromoaniline in the Synthesis of a Novel Brominated Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the synthesis and hypothetical application of a novel, reactive-type brominated flame retardant derived from 2,4-Dibromoaniline (B146533). While this compound is not a conventional starting material for commercial flame retardants, its di-bromo substituted aromatic structure presents a viable scaffold for the development of new fire-retardant molecules. This application note provides a comprehensive, albeit theoretical, framework for the synthesis of N,N'-(Ethane-1,2-diyl)bis(2,4-dibromo-N-(oxiran-2-ylmethyl)aniline) (EDBOA) and its subsequent incorporation into an epoxy resin matrix. Detailed experimental protocols, hypothetical performance data, and workflow diagrams are presented to guide researchers in the potential exploration of this and similar compounds.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used to reduce the flammability of combustible materials. Their primary mechanism of action involves the release of bromine radicals at elevated temperatures, which interrupt the free-radical chain reactions of combustion in the gas phase. This "vapor phase inhibition" effectively quenches the flame and slows the spread of fire.

While effective, traditional additive BFRs have faced scrutiny due to concerns about their environmental persistence and potential for bioaccumulation. This has driven research towards the development of reactive and polymeric BFRs, which are chemically bound into the polymer matrix, thereby reducing their potential for migration and environmental release.

This application note explores a hypothetical pathway for the synthesis of a novel reactive flame retardant, EDBOA, utilizing this compound as the key starting material. The proposed molecule features two this compound moieties linked by an ethylene (B1197577) bridge, with each nitrogen atom functionalized with a reactive epoxy group. This design allows for covalent incorporation into polymer systems like epoxy resins, offering potentially permanent flame retardancy.

Hypothetical Synthesis of EDBOA

The proposed synthesis of N,N'-(Ethane-1,2-diyl)bis(2,4-dibromo-N-(oxiran-2-ylmethyl)aniline) (EDBOA) is a two-step process starting from this compound.

Step 1: Synthesis of N,N'-(Ethane-1,2-diyl)bis(this compound)

In this initial step, two molecules of this compound are coupled via an ethylene bridge through a nucleophilic substitution reaction with 1,2-dibromoethane (B42909).

Step 2: Synthesis of N,N'-(Ethane-1,2-diyl)bis(2,4-dibromo-N-(oxiran-2-ylmethyl)aniline) (EDBOA)

The secondary amine groups of the intermediate product are then functionalized with epoxy groups by reacting with epichlorohydrin (B41342) in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of N,N'-(Ethane-1,2-diyl)bis(this compound)

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add this compound (50.2 g, 0.2 mol) and N,N-Dimethylformamide (DMF, 200 mL).

  • Addition of Reagents: While stirring under a nitrogen atmosphere, add potassium carbonate (30.4 g, 0.22 mol) to the mixture.

  • Slowly add 1,2-dibromoethane (18.8 g, 0.1 mol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and maintain for 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold deionized water with vigorous stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol (B145695) to yield pure N,N'-(Ethane-1,2-diyl)bis(this compound).

Protocol 2: Synthesis of N,N'-(Ethane-1,2-diyl)bis(2,4-dibromo-N-(oxiran-2-ylmethyl)aniline) (EDBOA)

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve N,N'-(Ethane-1,2-diyl)bis(this compound) (26.4 g, 0.05 mol) in epichlorohydrin (92.5 g, 1.0 mol).

  • Addition of Base: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (B78521) (16.0 g, 0.2 mol) dropwise to the mixture over a period of 1 hour, while maintaining the temperature at 60°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 60°C for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and add toluene (B28343) (200 mL) and deionized water (200 mL).

  • Separate the organic layer and wash it with deionized water (3 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude EDBOA product.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient.

Application in Epoxy Resin

Protocol 3: Preparation of Flame-Retardant Epoxy Resin

  • Formulation: Prepare a mixture of diglycidyl ether of bisphenol A (DGEBA) epoxy resin and the synthesized EDBOA flame retardant at varying weight percentages (see Table 1).

  • Mixing: Mechanically stir the mixture at 80°C until a homogeneous solution is obtained.

  • Curing: Add the curing agent, 4,4'-diaminodiphenyl methane (B114726) (DDM), to the mixture and continue stirring for 5 minutes.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing Cycle: Cure the samples in an oven at 120°C for 2 hours, followed by post-curing at 150°C for 4 hours.

Hypothetical Performance Data

The following tables present hypothetical data for the flame retardancy and thermal properties of the cured epoxy resin formulations containing EDBOA.

Table 1: Flame Retardancy Properties of EDBOA-Epoxy Formulations

FormulationEDBOA (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
EP-0021.5No Rating
EP-EDBOA-101026.8V-1
EP-EDBOA-151529.5V-0
EP-EDBOA-202032.1V-0

Table 2: Thermogravimetric Analysis (TGA) Data of EDBOA-Epoxy Formulations

FormulationTd5% (°C)Tdmax (°C)Char Yield at 700°C (%)
EP-032536015.2
EP-EDBOA-1033036518.5
EP-EDBOA-1533537022.1
EP-EDBOA-2034037525.8

Td5%: Temperature at 5% weight loss; Tdmax: Temperature of maximum decomposition rate.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A This compound C Reaction in DMF with K2CO3 at 100°C A->C B 1,2-Dibromoethane B->C D N,N'-(Ethane-1,2-diyl)bis (this compound) C->D E Intermediate from Step 1 G Reaction with NaOH at 60°C E->G F Epichlorohydrin F->G H EDBOA (Final Flame Retardant) G->H

Caption: Synthesis workflow for the hypothetical flame retardant EDBOA.

Application_Workflow A Synthesized EDBOA C Mechanical Mixing at 80°C A->C B DGEBA Epoxy Resin B->C D Addition of Curing Agent (DDM) C->D E Degassing (Vacuum Oven) D->E F Casting into Molds E->F G Curing Cycle (120°C -> 150°C) F->G H Flame-Retardant Epoxy Resin G->H

Caption: Experimental workflow for preparing flame-retardant epoxy resin.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix (with EDBOA) Char Promotes Char Formation Polymer->Char Br_radicals Br• Radicals Polymer->Br_radicals Heat Heat Heat->Polymer Combustion Combustion Chain Reaction (H•, OH•) Br_radicals->Combustion Interrupts Quenching Quenches Flame Combustion->Quenching

Caption: Proposed dual-mode flame retardancy mechanism of EDBOA.

Conclusion

This application note presents a hypothetical yet scientifically plausible role for this compound in the synthesis of a novel, reactive brominated flame retardant. The proposed synthesis of EDBOA and its incorporation into an epoxy resin matrix illustrate a modern approach to developing safer and more effective flame retardants. The provided protocols and hypothetical data serve as a foundational guide for researchers interested in exploring new avenues in flame retardant chemistry. Further experimental validation is necessary to confirm the efficacy and properties of the proposed compound.

Application Notes and Protocols: Synthetic Routes to Novel Bioactive Molecules from 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the synthesis of novel bioactive molecules derived from 2,4-dibromoaniline. This document outlines a multi-step synthesis of a potent quinazoline-based kinase inhibitor, a class of molecules with significant therapeutic potential in oncology. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile starting material in organic synthesis, offering two reactive bromine sites that can be selectively functionalized to build complex molecular architectures.[1] Its derivatives have been explored for various applications, including the development of pharmaceuticals, agrochemicals, and dyes.[2] In medicinal chemistry, the di-brominated scaffold allows for the strategic introduction of different functionalities through cross-coupling reactions, enabling the synthesis of targeted therapies.[1]

This document details the synthesis of a novel 2,4-disubstituted quinazoline (B50416) derivative, a class of compounds known to exhibit potent antitumor activity through the inhibition of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3][4]

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from this compound:

  • Sonogashira Coupling: Selective coupling of an alkyne at the more reactive 4-position of this compound.

  • Buchwald-Hartwig Amination: Introduction of a cyanamide (B42294) group at the 2-position.

  • Cyclization: Acid-mediated intramolecular cyclization to form the quinazoline ring system.

This approach allows for the creation of a diverse library of quinazoline derivatives by varying the alkyne and amine coupling partners.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Sonogashira CouplingThis compound2-Bromo-4-(phenylethynyl)anilinePhenylacetylene (B144264), Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF85
2Buchwald-Hartwig Amination2-Bromo-4-(phenylethynyl)anilineN-(2-Cyano-5-(phenylethynyl)phenyl)cyanamideCyanamide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane (B91453)70
3Intramolecular CyclizationN-(2-Cyano-5-(phenylethynyl)phenyl)cyanamide2-Amino-6-(phenylethynyl)quinazolineHCl, Ethanol (B145695)90

Table 2: In Vitro Antiproliferative Activity of 2-Amino-6-(phenylethynyl)quinazoline

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung cancer5.2
MCF-7Breast cancer7.8
HCT116Colon cancer6.5

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(phenylethynyl)aniline

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (B128534) (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask and stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate gradient) to afford 2-bromo-4-(phenylethynyl)aniline as a yellow solid.

Step 2: Synthesis of N-(2-Cyano-5-(phenylethynyl)phenyl)cyanamide

Materials:

  • 2-Bromo-4-(phenylethynyl)aniline (1.0 eq)

  • Cyanamide (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine 2-bromo-4-(phenylethynyl)aniline, cyanamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 110°C for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N-(2-cyano-5-(phenylethynyl)phenyl)cyanamide.

Step 3: Synthesis of 2-Amino-6-(phenylethynyl)quinazoline

Materials:

  • N-(2-Cyano-5-(phenylethynyl)phenyl)cyanamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve N-(2-cyano-5-(phenylethynyl)phenyl)cyanamide in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to afford pure 2-amino-6-(phenylethynyl)quinazoline as a pale yellow solid.

Visualizations

Synthetic_Workflow Start This compound Intermediate1 2-Bromo-4-(phenylethynyl)aniline Start->Intermediate1 Sonogashira Coupling (Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N) Intermediate2 N-(2-Cyano-5-(phenylethynyl)phenyl)cyanamide Intermediate1->Intermediate2 Buchwald-Hartwig Amination (Cyanamide, Pd₂(dba)₃, Xantphos, Cs₂CO₃) Product 2-Amino-6-(phenylethynyl)quinazoline Intermediate2->Product Intramolecular Cyclization (HCl, Ethanol)

Caption: Synthetic workflow for 2-amino-6-(phenylethynyl)quinazoline.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds and Activates Inhibitor Quinazoline Inhibitor (e.g., 2-Amino-6-(phenylethynyl)quinazoline) Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting the ATP-binding site of receptor tyrosine kinases like EGFR.[3][5] The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division.[6]

The synthesized 2-amino-6-(phenylethynyl)quinazoline is designed to act as an ATP-competitive inhibitor of EGFR. By binding to the kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][7] This ultimately leads to a reduction in cancer cell proliferation and survival. The antiproliferative data presented in Table 2 supports the potential of this compound as an antitumor agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dibromoaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4-Dibromoaniline by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.

  • Insufficient Solvent: Gradually add more of the hot solvent in small increments until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[1]

  • Incorrect Solvent Choice: If the compound remains insoluble even with a significant amount of hot solvent, the chosen solvent may be unsuitable. This compound is generally soluble in methanol (B129727) and toluene, and sparingly soluble in ethanol-water mixtures. It is insoluble in water.[2] Consider switching to a more appropriate solvent system.

Q2: After dissolving the this compound, no crystals are forming upon cooling. What is the problem?

A2: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

  • Too Much Solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

  • Supersaturation: Sometimes, a solution can become supersaturated and resist crystallization.[1] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This provides a template for new crystals to form.

    • Cool the solution in an ice bath to further decrease the solubility of the compound. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Q3: An oil is forming instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the melting point of the solute is lower than the boiling point of the solvent or if there are significant impurities present.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool slowly.

  • Change Solvent System: If oiling out persists, consider using a different solvent or a solvent pair with a lower boiling point.

  • Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can help to promote the formation of crystals over oil.

Q4: The recrystallized this compound is still colored. How can I decolorize it?

A4: The presence of color indicates impurities.

  • Activated Charcoal: After dissolving the crude this compound in the hot solvent, and before hot filtration, allow the solution to cool slightly and add a small amount of activated charcoal (about 1-2% of the solute weight).[1] The colored impurities will adsorb onto the surface of the charcoal. Reheat the solution to boiling and then perform a hot filtration to remove the charcoal. Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.[1]

Q5: My final yield of pure this compound is very low. What are the possible reasons?

A5: A low yield can result from several factors during the recrystallization process.

  • Using too much solvent: This is a common reason for low recovery as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation before filtration.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a small amount of the cold recrystallization solvent for washing.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)
Water20< 0.1
Water100< 0.5
Ethanol (B145695) (95%)0~1.5
Ethanol (95%)78~20
Methanol0~5
Methanol65~45
Toluene0~3
Toluene111~50
n-Hexane0< 0.5
n-Hexane69~2

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound using an Ethanol-Water Solvent Pair:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely by heating the mixture on a hot plate. Stir continuously.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 0.1 g). Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask) with hot ethanol. Filter the hot solution to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Heat the filtrate to boiling. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified this compound and compare it to the literature value (78-80 °C) to assess its purity.[3][4]

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve insoluble Solid does not dissolve dissolve->insoluble Problem dissolved Solution is clear dissolve->dissolved Success add_solvent Add more hot solvent insoluble->add_solvent Yes change_solvent Change solvent insoluble->change_solvent No, still insoluble add_solvent->dissolve change_solvent->dissolve cool Cool the solution dissolved->cool no_crystals No crystals form cool->no_crystals Problem oiling_out Oiling out occurs cool->oiling_out Problem crystals_form Crystals form cool->crystals_form Success evaporate Evaporate some solvent no_crystals->evaporate Yes induce Induce crystallization (scratch, seed crystal) no_crystals->induce No, still no crystals evaporate->cool induce->cool reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes slow_cool Cool slowly reheat_add_solvent->slow_cool slow_cool->cool colored_crystals Crystals are colored crystals_form->colored_crystals Problem pure_crystals Pure, colorless crystals crystals_form->pure_crystals Success charcoal Redissolve, add charcoal, hot filter colored_crystals->charcoal Yes charcoal->cool low_yield Low yield pure_crystals->low_yield Problem end Successful Purification pure_crystals->end Good yield troubleshoot_yield Review protocol: - Too much solvent? - Premature crystallization? - Incomplete cooling? low_yield->troubleshoot_yield Yes troubleshoot_yield->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Regioselective Synthesis of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dibromoaniline (B146533). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of this compound a significant challenge?

The primary challenge lies in the high reactivity of the aniline (B41778) starting material. The amino group (-NH₂) is a strong activating group, which donates electron density to the benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution.[1] This high reactivity often leads to a rapid, highly exothermic reaction that is difficult to control, resulting in the formation of multiple products.[1]

Q2: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproduct is 2,4,6-tribromoaniline.[1][2] Due to the strong activation by the amino group, all available ortho and para positions on the ring are easily brominated. Other potential byproducts include isomeric dibromoanilines (e.g., 2,6-dibromoaniline), monobrominated anilines (o-bromoaniline and p-bromoaniline), and dark, tarry polymeric materials formed from oxidation or condensation reactions.[3][4]

Q3: How can I control the reaction to favor dibromination over unwanted tri-bromination?

Controlling the reaction requires moderating the reactivity of the aniline ring. The most effective strategy is to protect the amino group, typically by converting it to an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride.[1] The resulting acetanilide (B955) is less activated, allowing for more controlled bromination. Other strategies include precise control of stoichiometry, slow addition of the brominating agent, and maintaining low reaction temperatures.[1][5]

Q4: What causes the formation of black or brown tar-like impurities during the reaction?

These impurities are often polymeric or condensation products.[4] They can form from the oxidation of aniline, especially if the starting material is not pure. Uncontrolled temperature increases can also promote the formation of these undesirable byproducts.[4]

Q5: Which analytical techniques are best for identifying and differentiating between this compound and its isomers?

A combination of spectroscopic methods is essential for definitive identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the precise substitution pattern on the aromatic ring through chemical shifts and coupling patterns.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for separating isomers and can help establish the purity of the final product.

  • Mass Spectrometry (MS): MS can confirm the molecular weight and elemental composition (e.g., the presence of two bromine atoms from the isotopic pattern).[6]

  • Infrared (IR) Spectroscopy: IR can identify the key functional groups present in the molecule.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Issue 1: Immediate formation of a dense white precipitate (likely 2,4,6-tribromoaniline) 1. The rate of bromine addition is too fast. 2. The activating effect of the unprotected amino group is too strong.[1] 3. Reaction temperature is too high.1. Add the brominating agent slowly and dropwise with vigorous stirring. 2. Protect the amino group by forming acetanilide before bromination.[1] 3. Maintain a low temperature using an efficient cooling bath (e.g., ice-water).[5]
Issue 2: The reaction becomes uncontrollably exothermic and the temperature rises rapidly. 1. Insufficient cooling. 2. High concentration of reactants. 3. Rate of bromine addition is too high.[1]1. Ensure the reaction flask is securely immersed in an efficient cooling bath before starting the addition. 2. Dilute the reaction mixture with an appropriate solvent (e.g., acetic acid). 3. Immediately stop the addition of bromine and increase the stirring rate to improve heat transfer.[1]
Issue 3: Low yield of the desired this compound. 1. Incomplete reaction. 2. Insufficient amount of brominating agent.[1] 3. Loss of product during workup and purification.1. Allow for a sufficient reaction time after the bromine addition is complete. Monitor the reaction using TLC. 2. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be needed, but this risks over-bromination.[1] 3. Optimize the extraction and recrystallization steps to minimize product loss.
Issue 4: The final product is discolored (yellow, brown, or black). 1. Presence of residual bromine. 2. Formation of polymeric or oxidized byproducts.[4]1. During the workup, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to quench and remove unreacted bromine.[1] 2. Purify the crude product using column chromatography or treat a solution of the product with activated charcoal before recrystallization.[4]
Issue 5: Difficulty separating this compound from other isomers. 1. Isomers often have very similar physical properties (e.g., solubility, boiling point).1. Use column chromatography with a carefully selected eluent system for separation. 2. Attempt fractional recrystallization from different solvent systems. 3. For analytical confirmation, use HPLC, which provides excellent resolution for isomers.

Experimental Protocols

Protocol 1: Direct Bromination of Aniline in Acetic Acid (High Risk of Over-bromination)

This method involves the direct reaction of aniline with bromine. It is a classic approach but requires stringent control to minimize the formation of 2,4,6-tribromoaniline.[5][8]

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Sodium thiosulfate solution

Procedure:

  • In a fume hood, dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a solution of bromine in glacial acetic acid and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred aniline solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.[5]

  • After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

  • Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filter the precipitate and wash it with cold water, followed by a dilute solution of sodium thiosulfate to remove excess bromine, and finally with water again.

  • Dry the crude product and purify by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Regioselective Bromination

This modern method offers improved regioselectivity by using a copper catalyst and a milder brominating source.[9]

Materials:

  • Aniline derivative (e.g., 2-nitroaniline (B44862) as a model)

  • CuSO₄·5H₂O (25 mol%)

  • Acetonitrile (B52724) (CH₃CN) and Water (2:1 mixture)

  • Sodium Bromide (NaBr, 1.8 equiv.)

  • Sodium Persulfate (Na₂S₂O₈, 1.4 equiv.)

Procedure:

  • Add the aniline substrate to a suspension of CuSO₄·5H₂O in a mixture of acetonitrile and water at 25 °C.[9]

  • Stir the mixture for 15 minutes at 25 °C.

  • Cool the mixture to 7 °C.

  • Simultaneously add sodium bromide and sodium persulfate in three portions over 15 minutes.[9]

  • Stir the reaction at 7 °C for 4 hours, then allow it to warm to 25 °C and stir for an additional 18 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Data Summary

Table 1: Comparison of Bromination Methods
MethodBrominating AgentCatalyst / AdditiveTypical SolventKey AdvantageMajor Drawback
Direct Bromination Br₂NoneAcetic AcidSimple, inexpensive reagents.[8]Poor regioselectivity, high risk of over-bromination and exothermic runaway.[1]
Protected Amine Br₂Acetic Anhydride (for protection)Acetic AcidExcellent control, favors mono- or di-substitution.[1]Requires extra protection and deprotection steps.
Copper-Catalyzed NaBr / Na₂S₂O₈CuSO₄·5H₂OAcetonitrile/WaterHigh regioselectivity, mild conditions.[9]Requires a catalyst and longer reaction times.
Ionic Liquid CuBr₂None1-hexyl-3-methylimidazolium bromideHigh yield and regioselectivity under mild conditions without protecting groups.[10]Ionic liquids can be expensive and require specific workup procedures.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification Phase A Starting Material (Aniline) B Reaction Setup (Solvent, Cooling) A->B C Controlled Addition of Brominating Agent B->C D Reaction Monitoring (TLC) C->D E Quenching & Precipitation D->E Reaction Complete F Filtration & Washing E->F G Purification (Recrystallization or Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H I Final Product (this compound) H->I Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Product Loss During Workup? start->cause3 sol1 Increase reaction time Monitor with TLC cause1->sol1 sol2 Recalculate and verify reagent amounts cause2->sol2 sol3 Optimize purification (e.g., solvent choice) cause3->sol3

Caption: Troubleshooting flowchart for addressing low product yield.

G cluster_direct Pathway A: Direct Bromination cluster_protected Pathway B: Protecting Group Strategy aniline1 Aniline mixture Mixture of Products (Mono-, Di-, Tri-bromo) + Byproducts aniline1->mixture Uncontrolled br2_1 + Br₂ aniline2 Aniline acetanilide Acetanilide aniline2->acetanilide 1. Acetylation bromo_acetanilide Dibromo-acetanilide acetanilide->bromo_acetanilide 2. Bromination product This compound bromo_acetanilide->product 3. Hydrolysis (Deprotection)

Caption: Comparison of synthetic pathways: direct vs. protecting group strategy.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2,4-dibromoaniline (B146533). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems you may encounter when performing Suzuki coupling reactions with this compound.

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include:

  • Catalyst Deactivation: The palladium catalyst is crucial for the reaction.[1] It can be deactivated by impurities in the starting materials or solvents, or by exposure to oxygen. Ensure you are using high-quality, degassed solvents and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] The formation of palladium black is an indicator of catalyst decomposition.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent.[2][3] The base is essential for the activation of the boronic acid to facilitate the transmetalation step.[4] A base that is not strong enough or has poor solubility in the reaction solvent can lead to low yields. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The solvent system must be able to dissolve the reactants and the base to a sufficient extent. Mixtures of organic solvents like dioxane or toluene (B28343) with water are often effective.[5][6]

  • Poor Quality of Starting Materials: The purity of this compound and the boronic acid is paramount. Boronic acids, in particular, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if they are old or have been stored improperly.[1] It is advisable to use fresh or recently purified boronic acids.

  • Inappropriate Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. The optimal temperature should be determined for each specific substrate combination.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Common side products in Suzuki coupling reactions include:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself. This is often caused by the presence of oxygen, which can promote this side reaction.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can minimize homocoupling.

  • Dehalogenation: In this side reaction, one or both of the bromine atoms on the this compound are replaced by a hydrogen atom. This can be promoted by certain bases or solvents. The choice of a less reactive base or an aprotic solvent can sometimes mitigate this issue.

  • Protodeboronation: As mentioned earlier, the boronic acid can be converted to the corresponding arene, which reduces the amount available for the desired cross-coupling reaction. Using fresh, high-purity boronic acids and avoiding overly harsh reaction conditions can help.[1]

Q3: How can I control the regioselectivity of the Suzuki coupling on this compound? I want to achieve selective mono-arylation.

A3: Achieving selective mono-arylation on a di-substituted substrate like this compound can be challenging but is achievable. The bromine at the 2-position is generally more reactive than the bromine at the 4-position due to electronic effects from the aniline (B41778) group. To favor mono-arylation, consider the following strategies:

  • Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents) relative to the this compound.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is formed in a significant amount, before substantial di-arylation occurs. Lowering the reaction temperature can also help to improve selectivity.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands can offer better selectivity. For instance, bulky phosphine (B1218219) ligands can sometimes favor mono-substitution.

  • Mechanochemical Conditions: In some cases, performing the reaction under mechanochemical (ball-milling) conditions has been shown to selectively afford mono-arylated products from dibromoarenes.[7]

Q4: I am having trouble with the di-arylation of this compound. How can I drive the reaction to completion?

A4: To achieve complete di-arylation, you will need to use more forcing conditions compared to mono-arylation:

  • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) to ensure both bromine atoms react.

  • Reaction Time and Temperature: Increase the reaction temperature and prolong the reaction time to drive the reaction to completion.

  • Catalyst Loading: A higher catalyst loading may be necessary for the less reactive second coupling step.

  • Base: A stronger base or a higher concentration of the base might be required.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters and their effects on the Suzuki coupling of dihaloarenes, which can be extrapolated to optimize reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling

CatalystLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄PPh₃1-5A classic, widely used catalyst.[8]
Pd(OAc)₂Buchwald ligands (e.g., SPhos, XPhos)1-3Often highly effective for challenging substrates.
PdCl₂(dppf)dppf1-3Good for a broad range of substrates.[9]
PEPPSI™-IPrIPr1-3An N-heterocyclic carbene (NHC) catalyst, often very active.

Table 2: Influence of Base and Solvent on Suzuki Coupling

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Dioxane/H₂O80-100A common and effective combination.[5]
Cs₂CO₃Toluene or Dioxane80-110Often provides higher yields, especially for difficult couplings.
K₃PO₄DMF/H₂O or Toluene90-120A strong base, useful for less reactive substrates.
NaOHEthanol/H₂ORefluxA strong, inexpensive base, but can promote side reactions.[10]

Experimental Protocols

This section provides a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization of the conditions may be necessary for your specific boronic acid.

General Protocol for Suzuki Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (for mono-arylation: 1.1 mmol; for di-arylation: 2.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v, 5 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated aniline.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction and a logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions catalyst_deactivated Deactivated Catalyst? check_catalyst->catalyst_deactivated impure_reagents Impure Reagents? check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions catalyst_deactivated->check_reagents No use_fresh_catalyst Use Fresh Catalyst & Ensure Inert Atmosphere catalyst_deactivated->use_fresh_catalyst Yes impure_reagents->check_conditions No purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes suboptimal_conditions->start No, re-evaluate screen_params Screen Base, Solvent, & Temperature suboptimal_conditions->screen_params Yes success Improved Yield use_fresh_catalyst->success purify_reagents->success screen_params->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dibromoaniline (B146533). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The direct bromination of aniline (B41778) is a highly facile electrophilic aromatic substitution reaction. Due to the strong activating nature of the amino group, the primary challenge is controlling the extent of bromination. The most common byproducts include:

  • Over-bromination product: 2,4,6-tribromoaniline (B120722) is the most prevalent byproduct, forming readily when reaction conditions are not strictly controlled.[1][2][3]

  • Isomeric monobromoanilines: Depending on the reaction conditions, ortho- and para-bromoaniline can be present as intermediates or byproducts.

  • Polymeric byproducts: The formation of dark-colored, tar-like substances is a common issue. These are often complex mixtures of oxidized and polymerized aniline derivatives.[4] Spectroscopic analysis suggests these can include low molecular weight polyaniline fractions and dimers such as 4-aminodiphenylamine and benzidine.[5][6]

Q2: How can I control the reaction to selectively synthesize this compound?

Several strategies can be employed to enhance the selectivity for this compound and minimize the formation of byproducts:

  • Use of a Protecting Group: The most common method to control the reactivity of aniline is to protect the amino group, typically by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). The resulting acetamido group is less activating, allowing for more controlled bromination. Subsequent hydrolysis removes the protecting group to yield the desired bromoaniline.[7][8]

  • Starting from a Monosubstituted Aniline: A more direct route to this compound is to start with a commercially available monobromoaniline, such as 4-bromoaniline (B143363). Bromination of this substrate will direct the second bromine atom to the ortho position.

  • Copper-Catalyzed Oxidative Bromination: A practical procedure for regioselective bromination of anilines has been developed using a copper catalyst (CuSO₄·5H₂O) with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). This method offers a high degree of control over the bromination process.[9]

  • Control of Reaction Conditions: Careful control of stoichiometry, temperature, and reaction time is crucial. Using a non-polar solvent like carbon disulfide can reduce the rate of reaction and decrease polysubstitution compared to reactions in polar solvents like water.

Troubleshooting Guides

Issue 1: The major product of my reaction is 2,4,6-tribromoaniline.

Possible Cause Solution
Excessive Brominating Agent Carefully control the stoichiometry of the brominating agent. Use precisely two equivalents of bromine per equivalent of aniline.
High Reaction Temperature Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath to control the exothermic reaction.
Highly Activating Substrate Protect the amino group as an acetamide (B32628) before bromination to reduce the ring's reactivity.
Polar Solvent Consider using a less polar solvent, such as carbon disulfide, to slow down the reaction rate.

Issue 2: My final product is a dark, tarry, or black solid.

Possible Cause Solution
Oxidation of Aniline Ensure the starting aniline is pure and colorless. Distill the aniline if it is discolored before use.
Air Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aniline and reaction intermediates.
Formation of Polymeric Byproducts This is often due to localized high concentrations of reactants or elevated temperatures. Ensure vigorous stirring and slow, dropwise addition of the brominating agent to maintain homogeneity and control the exotherm.
Work-up Procedure After the reaction, wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove any excess bromine, which can contribute to discoloration.

Issue 3: The yield of this compound is low, and I have a mixture of mono-, di-, and tri-brominated products.

Possible Cause Solution
Poor Reaction Control This indicates a lack of selectivity. Employing a protecting group strategy or using a catalyzed reaction as described in the FAQs will significantly improve the desired product's yield.[7][9]
Incomplete Reaction If starting from a monobromoaniline, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Difficult Purification The separation of a mixture of bromoanilines can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. In some cases, column chromatography may be necessary.

Data Presentation

Table 1: Summary of Common Byproducts and Control Strategies

ByproductFormation ConditionsRecommended Control Strategy
2,4,6-Tribromoaniline Excess bromine, high temperature, polar solventsStoichiometric control, low temperature, use of protecting groups, non-polar solvents.
o/p-Bromoaniline Incomplete reaction or side reactionsUse of protecting groups for selective mono- and di-substitution, careful monitoring of reaction progress.
Polymeric Tars Oxidation, high local reactant concentrationsUse of pure starting materials, inert atmosphere, controlled addition of reagents, efficient stirring.

Experimental Protocols

Selective Synthesis of 4-Bromo-2-chloroaniline (as an example of controlled halogenation)

This protocol illustrates the principle of controlled halogenation starting from a protected aniline. A similar strategy can be adapted for the synthesis of this compound.

  • Acetylation of Aniline: Aniline is first protected by reacting it with acetic anhydride to form acetanilide. This reduces the activating effect of the amino group.[10]

  • Bromination of Acetanilide: The resulting acetanilide is then brominated. The less activating acetamido group directs the bromination primarily to the para position, yielding 4-bromoacetanilide.

  • Chlorination of 4-Bromoacetanilide: Further halogenation, in this case with chlorine, will be directed by the existing substituents.

  • Hydrolysis: The protecting acetyl group is removed by acid or base hydrolysis to yield the final product, 4-bromo-2-chloroaniline.[10]

Visualizations

Synthesis_Byproducts Aniline Aniline OverBromination 2,4,6-Tribromoaniline Aniline->OverBromination Excess Br₂ (Uncontrolled) MonoBromination o/p-Bromoaniline Aniline->MonoBromination 1 eq. Br₂ Polymeric Polymeric Byproducts Aniline->Polymeric Oxidation Br2 Br₂ DesiredProduct This compound DesiredProduct->OverBromination Excess Br₂ MonoBromination->DesiredProduct 1 eq. Br₂

Caption: Byproduct formation pathways in the direct bromination of aniline.

Troubleshooting_Workflow Start Synthesis of this compound Problem Identify Issue Start->Problem Tribromo Major Product is 2,4,6-Tribromoaniline Problem->Tribromo Over-bromination Tarry Product is Dark/Tarry Problem->Tarry Discoloration LowYield Low Yield / Mixture Problem->LowYield Poor Selectivity SolutionTribromo Control Stoichiometry Lower Temperature Use Protecting Group Tribromo->SolutionTribromo SolutionTarry Purify Aniline Inert Atmosphere Controlled Addition Tarry->SolutionTarry SolutionLowYield Use Protecting Group Monitor with TLC Optimize Purification LowYield->SolutionLowYield

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4-Dibromoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the electrophilic aromatic substitution of aniline (B41778) with bromine.[1] This is typically carried out in the presence of an acidic medium such as acetic acid or hydrobromic acid.[1]

Q2: Why is the direct bromination of aniline often low-yielding for this compound?

The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity often leads to over-bromination, resulting in the formation of 2,4,6-tribromoaniline (B120722) as the major product, thus reducing the yield of the desired 2,4-dibromo-product.

Q3: How can I prevent the formation of 2,4,6-tribromoaniline?

To control the reactivity of the aniline ring and prevent over-bromination, a common strategy is to protect the amino group via acetylation. This is achieved by reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955). The resulting acetamido group (-NHCOCH₃) is less activating, allowing for a more controlled bromination. The protecting group is then removed by hydrolysis to yield the desired bromoaniline.

Q4: What are the typical impurities encountered in the synthesis of this compound?

The primary impurity is the over-brominated product, 2,4,6-tribromoaniline. Other potential impurities include unreacted starting materials (aniline or bromoanilines), mono-brominated anilines, and other isomeric dibromoanilines. The formation of these byproducts is highly dependent on the reaction conditions.

Q5: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying this compound. A mixed solvent system of ethanol (B145695) and water is often used.[2] The crude product is dissolved in a minimum amount of hot ethanol, and water is then added dropwise until cloudiness appears. Upon slow cooling, purified crystals of this compound will form.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound in direct bromination Over-bromination leading to the formation of 2,4,6-tribromoaniline.1. Control Reaction Temperature: Maintain a low reaction temperature (0-5 °C) to reduce the reaction rate and improve selectivity. 2. Slow Addition of Bromine: Add the brominating agent dropwise and slowly to the aniline solution to maintain a low concentration of bromine in the reaction mixture. 3. Use a Protecting Group: Employ the acetylation-bromination-hydrolysis sequence to control the reactivity of the aniline ring.
Formation of a dark-colored reaction mixture or final product Oxidation of aniline or the product. Presence of unreacted bromine.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Work-up with a Reducing Agent: During the work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to remove excess bromine.
Product is an oil or does not crystallize Presence of impurities that lower the melting point. Incorrect solvent system for recrystallization.1. Purification by Column Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica (B1680970) gel. 2. Optimize Recrystallization: Experiment with different solvent systems. A mixture of ethanol and water is a good starting point. Ensure the solution is fully saturated at high temperature and allowed to cool slowly.
Incomplete reaction (starting material remains) Insufficient amount of brominating agent. Low reaction temperature or short reaction time.1. Stoichiometry: Ensure the correct molar ratio of bromine to aniline is used. A slight excess of bromine may be necessary, but this increases the risk of over-bromination. 2. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Temperature Adjustment: If the reaction is too slow at low temperatures, consider gradually increasing the temperature while carefully monitoring for the formation of byproducts.

Experimental Protocols

Method 1: Direct Bromination of Aniline (Illustrative)

Disclaimer: This method generally leads to a mixture of products with 2,4,6-tribromoaniline being a major component. For higher selectivity towards this compound, Method 2 is recommended.

Procedure:

  • Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the aniline solution with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Filter the precipitate, wash with cold water, and then with a dilute solution of sodium bisulfite to remove excess bromine.

  • Wash again with cold water and dry the crude product.

  • Purify by recrystallization from an ethanol/water mixture.

Method 2: Synthesis via Acetylation, Bromination, and Hydrolysis

This three-step method provides better control and higher yields of di-substituted anilines.

Step 1: Acetylation of Aniline

  • In a fume hood, add aniline to a flask containing glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

  • Gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.

  • Slowly add a solution of two equivalents of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude dibromoacetanilide.

  • Collect the product by vacuum filtration, wash thoroughly with water, and then with a dilute sodium bisulfite solution to remove excess bromine.

Step 3: Hydrolysis of Dibromoacetanilide

  • Reflux the crude dibromoacetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.

  • If acid hydrolysis was used, neutralize the solution with a base to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry.

  • Purify by recrystallization from an ethanol/water mixture.

Data Presentation

Method Starting Material Key Reagents Typical Reaction Conditions Reported Yield (%) Key Advantages Key Disadvantages
Direct Bromination AnilineBromine, Acetic Acid0-10 °C, slow additionGenerally low and variableOne-step reactionPoor selectivity, formation of multiple byproducts, difficult purification
Copper-Catalyzed Bromination [3]2-BromoanilineNaBr, Na₂S₂O₈, CuSO₄·5H₂O7 °C to 25 °C76%High yield and regioselectivityRequires a pre-brominated starting material, use of a metal catalyst
Copper-Catalyzed Bromination [3]4-BromoanilineNaBr, Na₂S₂O₈, CuSO₄·5H₂O7 °C to 25 °C79%High yield and regioselectivityRequires a pre-brominated starting material, use of a metal catalyst
Acetylation-Bromination-Hydrolysis AnilineAcetic Anhydride, Bromine, HCl/NaOHMulti-step, controlled temperatureModerate to high (specific data not found in searches)Good control over substitution, higher purity of the desired productMulti-step process, longer reaction time

Mandatory Visualization

Below are diagrams illustrating the logical relationships and workflows for the synthesis of this compound.

G Troubleshooting Logic for Low Yield in Direct Bromination start Low Yield of this compound cause1 Over-bromination to 2,4,6-Tribromoaniline start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss During Work-up start->cause3 solution1a Decrease Temperature (0-5 °C) cause1->solution1a solution1b Slow Bromine Addition cause1->solution1b solution1c Use Protecting Group Strategy cause1->solution1c solution2a Check Stoichiometry of Bromine cause2->solution2a solution2b Monitor with TLC cause2->solution2b solution2c Increase Reaction Time/Temperature cause2->solution2c solution3a Optimize Extraction/Filtration cause3->solution3a solution3b Careful Recrystallization cause3->solution3b

Caption: Troubleshooting logic for low yield in direct bromination.

G Experimental Workflow: Acetylation-Bromination-Hydrolysis cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Purification aniline Aniline acetylation React with Acetic Anhydride aniline->acetylation acetanilide Acetanilide acetylation->acetanilide bromination React with 2 eq. Bromine acetanilide->bromination dibromoacetanilide Dibromoacetanilide bromination->dibromoacetanilide hydrolysis Acid or Base Hydrolysis dibromoacetanilide->hydrolysis dibromoaniline This compound hydrolysis->dibromoaniline recrystallization Recrystallization (Ethanol/Water) dibromoaniline->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis of this compound via the protection strategy.

References

Technical Support Center: Reactions Involving 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 2,4-Dibromoaniline.

General FAQs for this compound

Q1: What are the key physical and chemical properties of this compound?

This compound is a halogenated organic compound that appears as a white to light yellow or beige crystalline solid or powder.[1][2] It is sparingly soluble in water but can be dissolved in organic solvents like a mixture of ethanol (B145695) and water for purification.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 615-57-6[1][4]
Molecular Formula C₆H₅Br₂N[1][4][5]
Molecular Weight 250.92 g/mol [4]
Melting Point 78-80 °C[2][4]
Boiling Point 156 °C (at 24 mmHg)[2][4]
Appearance White to light yellow crystalline solid/powder[1][4]
Solubility Insoluble in water[1][2][6]
pKa 1.83 (Predicted)[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

This compound is stable at room temperature when stored in closed containers under normal conditions.[1] It is recommended to store it below +30°C in tightly sealed containers, preferably under an inert atmosphere, to prevent degradation.[1][2][6] When handling, appropriate personal protective equipment (PPE), such as gloves and safety eyewear, should be worn as the compound may cause skin and eye irritation and is harmful if swallowed or inhaled.[1]

Troubleshooting Guide for Key Reactions

Diazotization of this compound

The conversion of the amino group on this compound to a diazonium salt is the crucial first step for subsequent Sandmeyer or other related reactions.[7]

Q3: My diazotization reaction of this compound is failing or giving a low yield. What are the common causes?

Low yields in diazotization are often due to the decomposition of the unstable diazonium salt or incomplete reaction.[8]

  • Problem: Temperature is too high. Diazonium salts are thermally unstable and decompose rapidly at elevated temperatures, often leading to the formation of phenolic byproducts.[8]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[8][9] Add the sodium nitrite (B80452) solution slowly to prevent localized heating.[8]

  • Problem: Incorrect acid conditions. The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ and to prevent unwanted side reactions.[8]

    • Solution: Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄.[10] Some protocols suggest that switching from HCl to H₂SO₄ can improve the stability of the diazonium salt.[10]

  • Problem: Formation of side products. Unreacted amine can couple with the diazonium salt to form colored triazene (B1217601) or azo compounds.[8][9]

    • Solution: Ensure the reaction medium is sufficiently acidic to keep the concentration of free amine low. Add the sodium nitrite solution to the acidic amine solution, not the other way around.[8]

  • Problem: Incomplete reaction. The starting aniline (B41778) may not be fully consumed.

    • Solution: Use a slight excess of sodium nitrite. You can test for reaction completion by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[8]

Diagram 1: Troubleshooting Workflow for Diazotization

G start Diazotization Fails (Low Yield / No Product) temp Is Temperature < 5°C? start->temp acid Is Acid in Sufficient Excess? temp->acid Yes sol_temp Action: Use ice-salt bath. Add NaNO2 slowly. temp->sol_temp No side_products Are Colored Byproducts Observed? acid->side_products Yes sol_acid Action: Increase acid concentration. Consider switching to H2SO4. acid->sol_acid No completion Is Reaction Complete? (Starch-Iodide Test) side_products->completion No sol_side Action: Ensure high acidity. Add NaNO2 to amine solution. side_products->sol_side Yes sol_completion Action: Add more NaNO2 dropwise until test is positive. completion->sol_completion No

Caption: A decision tree for troubleshooting common diazotization issues.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide (Cl, Br) or a cyanide (CN) using a copper(I) salt catalyst.[7][11]

Q4: My Sandmeyer reaction with the 2,4-dibromo-benzenediazonium salt is giving a poor yield of the desired halo-product. What should I check?

  • Problem: Premature decomposition of the diazonium salt. This is the most common failure mode.

    • Solution: Use the diazonium salt solution immediately after its preparation.[8][9] Keep the solution cold (0-5 °C) at all times and add it slowly to the cold solution of the copper(I) salt.[9]

  • Problem: Catalyst issues. The copper(I) catalyst may be inactive or used incorrectly.

    • Solution: Ensure you are using the correct copper(I) salt (e.g., CuBr for bromination).[11] The catalyst solution should also be pre-cooled before the addition of the diazonium salt.[9]

  • Problem: Formation of phenol (B47542) byproduct. The diazonium group can be displaced by water, especially if the reaction mixture is allowed to warm up before the Sandmeyer reaction is complete.[9]

    • Solution: Maintain strict temperature control throughout the addition of the diazonium salt to the copper catalyst.[9] Prompt use of the diazonium salt minimizes its exposure time to the aqueous environment.[9]

Protocol 1: General Procedure for Sandmeyer Bromination of this compound

This protocol outlines a general method for converting this compound into 1,2,4-Tribromobenzene.

  • Diazotization:

    • In a flask, suspend this compound (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, ~3-4 eq).

    • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.

    • Add the cold NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. The resulting cold diazonium salt solution should be used immediately.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr, ~0.2-0.3 eq) in HBr (48%, ~1.5 eq).

    • Cool this catalyst solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from the first step to the stirred CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to manage the effervescence.

    • Once the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol or by column chromatography.[3][12]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in Suzuki and Buchwald-Hartwig cross-coupling reactions. A key challenge is achieving regioselectivity, as the reactivity of the bromine atoms at the C2 and C4 positions can differ. Generally, the C4 position is more sterically accessible and may react preferentially.

Q5: My Suzuki coupling reaction with this compound is not working. What are the key parameters to optimize?

Failure in Suzuki couplings can often be attributed to the catalyst system, base, or solvent.[13][14]

Table 2: Troubleshooting Suzuki Coupling Reactions

ParameterCommon IssueSuggested SolutionReferences
Catalyst System Inactive Pd(0) species or inappropriate ligand.Use a pre-catalyst like Pd(dppf)Cl₂ or generate Pd(0) in situ from Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos). Steric hindrance may require a bulkier ligand.[13][14]
Base Base is too weak, too strong (causing side reactions), or poorly soluble.K₂CO₃ and K₃PO₄ are common choices. Ensure the base is finely ground and consider adding a small amount of water to anhydrous reactions with K₃PO₄ to improve efficacy.[13][14]
Solvent Poor solubility of reactants or catalyst poisoning.Toluene, dioxane, or DMF are common. Nitrile solvents like acetonitrile (B52724) can sometimes poison the catalyst. Consider a solvent/water mixture to improve solubility.[13][15]
Temperature Insufficient energy for oxidative addition.Most Suzuki reactions require heating (e.g., 80-110 °C). Control experiments at different temperatures can reveal the optimal conditions.[16]
Reactant Quality Degradation of the boronic acid.Boronic acids can deboronate over time, especially in solution. Use fresh, high-quality boronic acid.[15]

Q6: I am attempting a Buchwald-Hartwig amination with this compound and getting a complex mixture of products. How can I improve selectivity?

Achieving selective mono-amination requires careful tuning of reaction conditions. The reactivity order of aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[17] For this compound, the C4-Br is typically more reactive than the C2-Br due to reduced steric hindrance.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) often provide high catalytic activity and can influence regioselectivity.

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are most common. Weaker bases like Cs₂CO₃ may be less effective and can lead to dehalogenation side reactions.[18][19]

  • Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely can help stop the reaction after the first amination has occurred, preventing the formation of the di-aminated product. Microwave irradiation can sometimes provide high yields in short reaction times.[18]

Diagram 2: Logic Flow for Optimizing Buchwald-Hartwig Amination

G start Goal: Selective Mono-amination of this compound ligand Select Ligand (e.g., XPhos, RuPhos) start->ligand base Select Strong Base (e.g., NaOtBu, KOtBu) start->base solvent Select Solvent (e.g., Toluene, Dioxane) start->solvent reaction_setup Set Up Reaction: - this compound - Amine (1.2 eq) - Pd Catalyst (e.g., Pd(OAc)2) - Ligand - Base ligand->reaction_setup base->reaction_setup solvent->reaction_setup run_rxn Run Reaction (e.g., 100°C) reaction_setup->run_rxn analysis Analyze Product Mixture (TLC, LCMS, NMR) run_rxn->analysis outcome_good Success: High Yield of Mono-aminated Product analysis->outcome_good Desired Selectivity outcome_bad Problem: Low Yield / Di-amination / No Reaction analysis->outcome_bad Poor Selectivity troubleshoot Troubleshoot: - Vary Ligand - Lower Temperature - Screen Bases outcome_bad->troubleshoot troubleshoot->reaction_setup Re-optimize

References

Technical Support Center: Reactions of 2,4-Dibromoaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dibromoaniline (B146533) under acidic conditions. The primary reaction of this compound in an acidic medium is diazotization, a critical transformation for the synthesis of various functionalized aromatic compounds. However, several side reactions can occur, impacting yield and purity. This guide will help you identify, troubleshoot, and minimize these undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound under acidic conditions?

The primary reaction of this compound with a source of nitrous acid (e.g., generated in situ from sodium nitrite (B80452) and a strong acid) is diazotization. This reaction converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through subsequent reactions like the Sandmeyer reaction.[1][2]

Q2: What are the most common side reactions observed during the diazotization of this compound?

The most prevalent side reactions include:

  • Decomposition to 2,4-dibromophenol: The diazonium salt is thermally unstable and can decompose, particularly if the reaction temperature rises above 5-10 °C, leading to the formation of the corresponding phenol.[2][3]

  • Azo Coupling: The electrophilic diazonium salt can react with unreacted nucleophilic this compound to form colored azo compounds.[2]

  • Polymerization: Under certain conditions, especially with prolonged reaction times or in the presence of oxidizing agents, anilines can polymerize to form complex, often insoluble, materials.

  • Triazene (B1217601) Formation: The diazonium ion can couple with the starting amine at the nitrogen atom to form a triazene.[2][3]

Q3: How do the bromine substituents on the aniline (B41778) ring affect its reactivity?

The two bromine atoms on the aniline ring have competing effects. As halogens, they are electron-withdrawing through induction, which decreases the basicity of the amino group and can slow down the initial nitrosation step. However, they are also ortho, para-directing and can activate the ring towards electrophilic substitution to some extent through resonance. The presence of bromine at the ortho and para positions can also introduce steric hindrance around the amino group. In the context of side reactions, the electron-withdrawing nature of bromine can influence the stability of the diazonium salt intermediate.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired product after the subsequent reaction (e.g., Sandmeyer). 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of triazenes or azo compounds.1. Ensure complete diazotization: Use a slight excess of sodium nitrite and test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black).[1] 2. Strict temperature control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[3] 3. Optimize acidity: Ensure the reaction medium is sufficiently acidic to suppress the concentration of free aniline, which can act as a nucleophile. Add the sodium nitrite solution to the acidic amine solution, not the other way around.[3]
The reaction mixture develops a deep red or orange color. Formation of an azo dye due to a coupling side reaction. This occurs when the diazonium salt reacts with a nucleophilic species like unreacted this compound or a phenolic impurity.[3]1. Increase acid concentration: A sufficient excess of strong acid minimizes the concentration of the free, more nucleophilic aniline. 2. Maintain low temperature: This prevents the formation of phenolic impurities that can act as coupling partners.[3]
Formation of a precipitate during the diazotization reaction. 1. The 2,4-dibromobenzenediazonium salt may have limited solubility in the reaction medium. 2. Formation of an insoluble triazene or azo compound.1. Ensure vigorous stirring: This will keep the diazonium salt suspended for the subsequent reaction. 2. Review reaction conditions: Check the acidity of the medium and the order of addition of reagents to minimize side product formation.
Gas evolution (other than N₂ in a subsequent Sandmeyer reaction) is observed. Decomposition of the diazonium salt, which releases nitrogen gas prematurely.This is a strong indicator of the reaction temperature being too high. Immediately cool the reaction mixture and ensure the ice bath is effective.

Data Presentation

Table 1: Influence of Reaction Parameters on the Diazotization of Substituted Anilines

Parameter Condition Effect on Main Reaction (Diazotization) Effect on Side Reactions
Temperature Low (0-5°C)Optimal for diazonium salt stability.Minimizes decomposition to phenols.[3]
High (>10°C)Decreased yield of the desired product.Promotes rapid decomposition of the diazonium salt.[3]
pH / Acidity Strongly Acidic (e.g., >2 eq. of strong acid)Favors the formation of the diazonium salt.Suppresses the concentration of free aniline, minimizing azo coupling and triazene formation.[3]
Mildly Acidic to NeutralIncomplete diazotization.Favors N-coupling to form triazenes and reaction with hydroxide (B78521) to form diazoates.
Order of Addition Nitrite solution added to acidic aniline solutionStandard and recommended procedure.Minimizes localized high concentrations of nitrite and side reactions.
Aniline solution added to nitrite solutionNot recommended.Can lead to a higher concentration of unreacted aniline, promoting azo coupling.

Experimental Protocols

Protocol: Diazotization of this compound

This protocol is a general procedure and may require optimization for specific applications.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (2.5-3.0 eq).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of the aniline salt should form.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the this compound salt. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C.

  • Checking for Completion: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete. If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is observed.

  • Use of the Diazonium Salt Solution: The resulting solution of 2,4-dibromobenzenediazonium salt is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction).

Mandatory Visualization

Side_Reactions_of_2_4_Dibromoaniline cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  + NaNO2, H+ (0-5 °C) Polymerization Products Polymerization Products This compound->Polymerization Products Oxidative Conditions 2,4-Dibromophenol 2,4-Dibromophenol Diazonium Salt->2,4-Dibromophenol  + H2O (Temp > 10 °C) Azo Compound Azo Compound Diazonium Salt->Azo Compound  + Unreacted Aniline

Caption: Reaction pathways of this compound under acidic conditions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Diazotization start Low Product Yield q1 Was the reaction temperature maintained at 0-5 °C? start->q1 s1 Decomposition to Phenol is Likely. Improve cooling and use the diazonium salt immediately. q1->s1 No q2 Was a positive starch-iodide test observed? q1->q2 Yes end Optimize and Repeat s1->end s2 Incomplete Diazotization. Use a slight excess of NaNO2 and ensure complete reaction. q2->s2 No q3 Was the reaction mixture intensely colored? q2->q3 Yes s2->end s3 Azo coupling occurred. Increase acid concentration to minimize free aniline. q3->s3 Yes q3->end No s3->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2,4-dibromoaniline (B146533). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a synthesis of this compound?

The direct bromination of aniline (B41778) is a common synthetic route to this compound.[1] This reaction can lead to the formation of several isomeric and over-brominated impurities. The most common isomers include 2,6-dibromoaniline (B42060) and 3,5-dibromoaniline. Another potential impurity is 2,4,6-tribromoaniline, which results from over-bromination.[2]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying isomeric impurities.[3] Gas Chromatography (GC) can also be used. For quick qualitative assessments during purification, Thin-Layer Chromatography (TLC) is a valuable tool.

Q3: What are the key differences in physical properties between this compound and its common isomers?

Positional isomers of dibromoaniline have very similar molecular weights, but their melting points and polarities can differ slightly due to variations in their molecular structure and intermolecular forces. These small differences are exploited in purification techniques like recrystallization and chromatography.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound250.9278-80156 (24 mmHg)
2,6-Dibromoaniline250.9280-82-
3,5-Dibromoaniline250.9255-58-

Data sourced from various chemical suppliers and databases.[1]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Recrystallization

Issue 1: Oiling out of the product instead of crystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the impure this compound. The compound is melting before it dissolves.

  • Solution:

    • Use a lower-boiling solvent: Select a solvent in which the compound is soluble at a temperature below its melting point.

    • Use a solvent mixture: Dissolve the compound in a "good" solvent at a lower temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat gently to clarify and then allow to cool slowly.[4][5]

    • Reduce the initial temperature: Dissolve the solid at a temperature just below its melting point, even if it requires more solvent.

Issue 2: Poor recovery of this compound after recrystallization.

  • Possible Cause:

    • Using too much solvent.[6]

    • The compound is significantly soluble in the cold solvent.

    • Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter.[4]

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]

    • Optimize the solvent system: Test different solvents or solvent mixtures to find one where the solubility of this compound is high when hot and very low when cold.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

    • Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Column Chromatography

Issue 3: Poor separation of this compound from its isomers.

  • Possible Cause:

    • Incorrect mobile phase polarity.

    • Column overloading.

    • Flow rate is too high.

  • Solution:

    • Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to screen for the optimal solvent system that provides the best separation between this compound and its impurities. For positional isomers, a less polar mobile phase often yields better resolution.[7] Phenyl-based HPLC columns can offer enhanced selectivity for aromatic positional isomers due to π-π interactions.[8][9]

    • Reduce the sample load: Overloading the column leads to broad peaks and poor separation. Use an appropriate amount of crude product for the column size.

    • Decrease the flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution.[7]

Issue 4: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution:

    • Increase the mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for interactions with the stationary phase: Anilines are basic and can interact strongly with the acidic silica (B1680970) gel. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce peak tailing and improve elution.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol (B145695)

This protocol describes the purification of crude this compound containing isomeric impurities using ethanol as the recrystallization solvent.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Expected Purity Improvement:

AnalyteInitial Purity (Area %)Final Purity (Area %)
This compound~90%>98%
Isomeric Impurities~10%<2%

Note: The actual yield and purity will depend on the initial purity of the crude material.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from its isomers using silica gel column chromatography.

Methodology:

  • TLC Analysis: Determine a suitable mobile phase for the separation using TLC. A good starting point for dibromoaniline isomers is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v). The target Rf value for this compound should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound and separating it from its isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This is a starting method and may require optimization for specific impurity profiles.[3][10]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_waste Waste crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product & Impurities add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration If insoluble impurities cooling Slow Cooling hot_filtration->cooling impurities Soluble Impurities in Filtrate hot_filtration->impurities Insoluble Impurities crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing vacuum_filtration->impurities Soluble Impurities drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure waste Impure Fractions analyze_fractions->waste Impure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

Logical_Troubleshooting issue Poor Separation of Isomers check_tlc Review TLC Data issue->check_tlc check_loading Assess Sample Loading issue->check_loading check_flow_rate Evaluate Flow Rate issue->check_flow_rate optimize_mobile_phase Optimize Mobile Phase (e.g., lower polarity) check_tlc->optimize_mobile_phase reduce_load Reduce Sample Load check_loading->reduce_load reduce_flow_rate Decrease Flow Rate check_flow_rate->reduce_flow_rate

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Large-Scale Synthesis and Purification of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of 2,4-dibromoaniline (B146533). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure a successful and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis method for this compound?

The most prevalent industrial method for synthesizing this compound is through the direct electrophilic bromination of aniline.[1] This reaction is typically carried out in the presence of an acidic medium, such as acetic acid or hydrobromic acid, which helps to control the reaction and facilitate the selective dibromination at the 2- and 4-positions of the benzene (B151609) ring.[1]

Q2: What are the primary impurities I should expect during the synthesis of this compound?

The primary impurities in the synthesis of this compound are typically isomers and products of over- or under-bromination. These include:

  • Monobromoanilines (2-bromoaniline and 4-bromoaniline): Resulting from incomplete bromination.

  • 2,6-Dibromoaniline: An isomer that can form concurrently.

  • 2,4,6-Tribromoaniline: An over-bromination product that precipitates readily.[2][3]

Q3: What is the recommended method for purifying crude this compound on a large scale?

Recrystallization is a highly effective and scalable method for purifying this compound. A mixed solvent system of ethanol (B145695) and water is commonly used.[4] The crude product is dissolved in hot ethanol, and water is then added to decrease the solubility and induce crystallization of the purified product upon cooling.

Q4: How can I monitor the progress of the reaction and the purity of the product?

High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring the reaction and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water (with a phosphoric or formic acid modifier) provides good separation of this compound from its common impurities.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of a high percentage of monobromoanilines. - Loss of product during workup or recrystallization.- Increase reaction time or temperature, but monitor for over-bromination. - Ensure the correct stoichiometry of bromine is used. - Optimize recrystallization conditions to minimize solubility in the mother liquor.
High percentage of 2,4,6-Tribromoaniline - Excess bromine used. - Reaction temperature is too high, leading to increased reactivity. - Inefficient mixing, causing localized high concentrations of bromine.- Carefully control the addition of bromine. - Maintain a lower reaction temperature. - Ensure vigorous and efficient stirring throughout the bromine addition.
Presence of significant isomeric impurity (2,6-Dibromoaniline) - Reaction conditions favoring the formation of the 2,6-isomer.- Modifying the catalyst system may improve regioselectivity. A copper-catalyzed oxidative bromination has shown good selectivity for the 2,4-isomer.[7] - Isomers can be challenging to separate by recrystallization alone. Preparative HPLC may be required for high-purity applications.
Product is an oil or fails to crystallize during purification - High level of impurities depressing the melting point. - The solvent ratio in recrystallization is not optimal. - Cooling the solution too rapidly.- Perform a pre-purification step, such as a slurry wash with a non-polar solvent, to remove some impurities. - Adjust the ethanol/water ratio. Add more water dropwise to the hot ethanol solution until turbidity is observed, then add a small amount of ethanol to redissolve and cool slowly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored impurities in the final product - Presence of residual bromine.- Wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) before recrystallization.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is based on a copper-catalyzed oxidative bromination method, which offers good regioselectivity for the 2,4-isomer.[7]

Materials:

  • 4-Bromoaniline (B143363)

  • Sodium Bromide (NaBr)

  • Sodium Persulfate (Na₂S₂O₈)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl Acetate

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-bromoaniline (1.0 eq).

  • Add acetonitrile and water to the vessel.

  • Add a catalytic amount of CuSO₄·5H₂O (0.25 eq) and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 5-10 °C using an ice bath.

  • In a separate container, prepare a mixture of NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq).

  • Add the NaBr and Na₂S₂O₈ mixture to the reaction vessel in portions over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 10 °C for an additional 2 hours, then let it warm to room temperature and stir for 22 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Adjust the pH of the mixture to ~9 with the addition of 10% aqueous NaOH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Transfer the crude this compound to a large flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Heat the solution to reflux.

  • Slowly add hot deionized water to the refluxing ethanol solution until a slight turbidity persists.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material 4-Bromoaniline[7]
Key Reagents NaBr, Na₂S₂O₈, CuSO₄·5H₂O[7]
Solvent System Acetonitrile/Water[7]
Reaction Temperature 5-10 °C initially, then room temperature[7]
Typical Reaction Time 24 hours[7]
Expected Yield (Crude) ~79%[7]
Purity (Crude) 2,4-isomer to 2,6-isomer ratio of approximately 79:21[7]
Table 2: HPLC Method Parameters for Purity Analysis
ParameterValueReference
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Phosphoric Acid[5]
Mobile Phase B Acetonitrile[5]
Gradient 50-90% B over 20 minutes[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection Wavelength 254 nm[7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Bromoaniline reaction Bromination (NaBr, Na2S2O8, CuSO4) start->reaction quench Quench (Na2S2O3) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction crude Crude this compound extraction->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity purification_issue Purification Issue? start->purification_issue check_reaction Check reaction completion and stoichiometry low_yield->check_reaction Yes optimize_workup Optimize workup and recrystallization low_yield->optimize_workup Yes identify_impurity Identify impurity type (HPLC) high_impurity->identify_impurity Yes oiling_out Oiling out? purification_issue->oiling_out Yes colored_product Colored Product? purification_issue->colored_product Yes over_bromination Over-bromination (2,4,6-Tribromoaniline) identify_impurity->over_bromination 2,4,6-Tribromo... isomer Isomeric Impurity (2,6-Dibromoaniline) identify_impurity->isomer Isomer under_bromination Under-bromination (Monobromoanilines) identify_impurity->under_bromination Monobromo... adjust_bromine Reduce bromine amount and/or temperature over_bromination->adjust_bromine modify_catalyst Modify catalyst system or use preparative HPLC isomer->modify_catalyst increase_reaction_time Increase reaction time or bromine amount under_bromination->increase_reaction_time adjust_solvent Adjust solvent ratio and cooling rate oiling_out->adjust_solvent wash_reducing_agent Wash with reducing agent (e.g., Na2S2O3) colored_product->wash_reducing_agent

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

stability issues of 2,4-Dibromoaniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Dibromoaniline in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

  • What is the general stability of solid this compound? As a solid, this compound is generally stable at room temperature when stored in a tightly closed container, protected from light and air.[1][2] It is often a white to light yellow or beige crystalline powder.[1][2]

  • What are the recommended storage conditions for solid this compound? It is recommended to store solid this compound below +30°C in a cool, dry, and well-ventilated area.[1] To prevent degradation, especially oxidation, it is best stored under an inert atmosphere (e.g., argon or nitrogen).

  • What are the signs of degradation of this compound? A noticeable color change from its typical white or light-yellow appearance to a darker yellow, brown, or even black is a primary indicator of degradation.[3] This is often due to oxidation, a common degradation pathway for aromatic amines.[3] The presence of visible impurities or a change in solubility can also indicate degradation.

  • In which common organic solvents is this compound soluble? this compound is generally insoluble in water but is soluble in organic solvents such as methanol (B129727) and toluene.[4] Based on the behavior of similar halogenated anilines, it is also expected to be soluble in other common organic solvents like acetone, ethyl acetate, and dichloromethane.

  • How stable is this compound in solution? Solutions of this compound are susceptible to degradation, particularly when exposed to light and atmospheric oxygen. The rate of degradation can vary significantly depending on the solvent, concentration, and storage conditions. For critical applications, it is recommended to use freshly prepared solutions or to perform a stability study for solutions stored over time.

  • What are the likely degradation pathways for this compound? The primary degradation pathway for this compound, like other aromatic amines, is oxidation.[3] This can be initiated by exposure to air and light. Other potential degradation pathways include photodegradation and dehalogenation.[5][6][7] Oxidation can lead to the formation of colored polymeric products, azoxy, and azo compounds.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
Solution has turned yellow/brown Oxidation of the aniline (B41778) group due to exposure to air and/or light.Prepare fresh solutions daily. If storage is necessary, degas the solvent, prepare the solution under an inert atmosphere, and store in an amber vial in the dark at a low temperature (e.g., 2-8°C).
Unexpected peaks in chromatogram (e.g., HPLC, GC) Presence of degradation products.Confirm the identity of the main peak using a fresh standard. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating.
Inconsistent reaction yields or product purity Degradation of the this compound starting material.Use freshly opened or properly stored solid this compound. If using a solution, prepare it immediately before use. Consider purifying the this compound by recrystallization if its quality is in doubt.
Precipitation from solution upon standing The solvent may be saturated, or degradation products may be less soluble. Temperature fluctuations can also affect solubility.Ensure the concentration is below the solubility limit at the storage temperature. Filter the solution before use if a precipitate has formed. Consider using a different solvent with higher solubility if the issue persists.

Quantitative Stability Data

Table 1: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (20-25°C) Exposed to Ambient Light and Air

SolventAppearance at Day 0Appearance at Day 7Appearance at Day 30Purity by HPLC at Day 30 (% of initial)
Methanol Colorless solutionFaint yellow solutionYellow solution~90%
Acetonitrile (B52724) Colorless solutionVery faint yellowLight yellow solution~95%
Dimethyl Sulfoxide (DMSO) Colorless solutionFaint yellow solutionYellow-brown solution~85%
Dichloromethane (DCM) Colorless solutionColorless solutionFaint yellow solution~98%
Toluene Colorless solutionColorless solutionVery faint yellow>99%

Note: This data is for illustrative purposes only. Actual stability will depend on the specific conditions (e.g., light intensity, oxygen exposure, temperature, purity of the solvent and starting material).

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL amber volumetric flask.

    • Dissolve and dilute to the mark with the solvent of interest (e.g., methanol, acetonitrile). This creates a 1 mg/mL stock solution.

  • Sample Storage:

    • Divide the stock solution into several amber vials, leaving some headspace for air.

    • Store the vials under the desired conditions (e.g., room temperature with ambient light, 40°C in a stability chamber, etc.).

    • Prepare a control sample and store it at -20°C in the dark.

  • HPLC Analysis:

    • Analyze the samples at specified time points (e.g., 0, 1, 3, 7, 14, and 30 days).

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing to 90:10 acetonitrile:water over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation pathways.[8][9]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

After exposure, analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

cluster_0 Troubleshooting Workflow for this compound Solution Instability A Observe Instability (e.g., color change, precipitation, unexpected analytical results) B Is the solution discolored? A->B C Are there unexpected peaks in the chromatogram? A->C D Is there a precipitate? A->D E Oxidation likely. Protect from air and light. Prepare fresh solution. B->E Yes F Degradation confirmed. Use a stability-indicating method. Identify degradation products. C->F Yes G Check solubility limits. Consider temperature effects. Filter before use. D->G Yes H Prepare fresh solution under an inert atmosphere. E->H I Perform forced degradation study for confirmation. F->I J Choose a more suitable solvent or adjust concentration. G->J

Caption: Troubleshooting workflow for stability issues.

cluster_1 Potential Degradation Pathways of this compound Start This compound Oxidation Oxidation (Air, Light) Start->Oxidation Photodegradation Photodegradation (UV/Vis Light) Start->Photodegradation Dehalogenation Dehalogenation Start->Dehalogenation Product1 Colored Polymers Oxidation->Product1 Product2 Azoxy/Azo Compounds Oxidation->Product2 Product4 Ring-Opened Products Photodegradation->Product4 Product3 Debrominated Anilines Dehalogenation->Product3

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Identification of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 2,4-Dibromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the principal analytical methods for the identification and quantification of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

Executive Summary

High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the most robust and versatile method for the routine analysis of this compound, offering an excellent balance of sensitivity, specificity, and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) provides superior sensitivity and definitive identification, making it the preferred method for trace-level detection and impurity profiling. UV-Visible Spectroscopy offers a simpler, more accessible option for straightforward quantification where high sensitivity is not a primary concern. The choice of the optimal method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the primary analytical methods for this compound. The data presented is based on validated methods for this compound and structurally similar halogenated anilines.

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.0004 - 1 pg/µL~1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL0.001 - 10 pg/µL~3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%90 - 110%95 - 105%
Precision (% RSD) < 2.0%< 10%< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for purity assessments and routine quality control.[1]

Experimental Protocol: HPLC-UV Method

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution with Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is often effective.[2]

    • Gradient Program:

      • 0-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: UV detection at approximately 254 nm.[3]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL for purity analysis or diluted for quantification). Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity for the analysis of this compound. The coupling of gas chromatography for separation with mass spectrometry for detection allows for definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol: GC-MS Method

Chromatographic and Spectrometric Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation (Liquid-Liquid Extraction):

  • Take a known volume of the sample (if in a matrix).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample extract Liquid-Liquid Extraction start->extract concentrate Concentrate Extract extract->concentrate reconstitute Reconstitute concentrate->reconstitute inject Inject into GC reconstitute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by SIM identify->quantify

GC-MS analysis workflow for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and cost-effective method for the quantitative analysis of this compound. This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).[5]

Experimental Protocol: UV-Visible Spectroscopy Method
  • Spectrophotometer: A standard UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb in the same wavelength region (e.g., methanol (B129727) or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound across the UV-Vis spectrum.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent.

    • Measure the absorbance of the sample at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

UVVis_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions measure_abs Measure Absorbance at λmax prep_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Concentration from Curve plot_curve->determine_conc prep_sample Prepare Sample Solution measure_sample_abs Measure Sample Absorbance prep_sample->measure_sample_abs measure_sample_abs->determine_conc

UV-Vis spectroscopy workflow for quantification.

Conclusion

The selection of an appropriate analytical method for this compound is a critical decision that impacts the reliability and accuracy of results. For routine quality control and purity assessment, a validated HPLC-UV method is highly recommended due to its robustness and precision. When high sensitivity and definitive identification of trace impurities are required, GC-MS is the superior choice. UV-Visible spectroscopy serves as a valuable tool for rapid and simple quantification when the sample matrix is not complex and lower sensitivity is acceptable. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select and implement the most suitable approach for their specific needs.

References

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dibromoaniline (B146533). Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison with related bromoaniline isomers, supported by experimental data and detailed methodologies.

¹H and ¹³C NMR Spectral Data of this compound

The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the nuclei. In this compound, the positions of the bromine atoms and the amino group on the aromatic ring significantly influence the spectral data.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.15Doublet of Doublets (dd)J = 8.7, 2.2 Hz1H
H-5~6.75Doublet (d)J = 8.7 Hz1H
H-6~7.45Doublet (d)J = 2.2 Hz1H
-NH₂~4.0 (broad)Singlet (s)-2H

Table 2: ¹³C NMR Spectral Data for this compound [1]

CarbonChemical Shift (δ, ppm)
C-1~145.0
C-2~110.0
C-3~132.5
C-4~113.0
C-5~120.0
C-6~130.0

Comparative Spectral Analysis

To understand the substituent effects on the NMR spectra, a comparison with monobromoaniline isomers, 2-bromoaniline (B46623) and 4-bromoaniline, is presented.

Table 3: ¹H NMR Spectral Data Comparison of Bromoanilines [2][3][4]

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.15ddJ = 8.7, 2.2
H-5~6.75dJ = 8.7
H-6~7.45dJ = 2.2
2-Bromoaniline H-3~7.39ddJ = 7.9, 1.5
H-4~6.61tdJ = 7.1, 1.7
H-5~7.08tdJ = 8.1, 1.5
H-6~6.73ddJ = 8.1, 0.3
4-Bromoaniline H-2, H-6~7.21dJ = 8.5
H-3, H-5~6.54dJ = 8.5

Table 4: ¹³C NMR Spectral Data Comparison of Bromoanilines [2][5]

CompoundC-1C-2C-3C-4C-5C-6
This compound ~145.0~110.0~132.5~113.0~120.0~130.0
2-Bromoaniline ~144.1~109.4~132.7~119.5~128.4~115.8
4-Bromoaniline ~145.4~116.7~132.0~110.2~132.0~116.7

The presence of a second bromine atom in this compound leads to a more complex splitting pattern and distinct chemical shifts compared to the monobrominated analogues. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the amino group collectively influence the electron density at each carbon and proton, resulting in the observed spectral differences.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the ¹H and ¹³C NMR analysis of aromatic amines.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is between 4 and 5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer probe. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Parameters:

    • Pulse Angle: A 30° to 90° pulse is typically used.

    • Number of Scans: 8 to 16 scans are generally sufficient.

    • Acquisition Time: 2 to 4 seconds.

    • Relaxation Delay: 1 to 5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Acquisition Time: 1 to 2 seconds.

    • Relaxation Delay: 2 to 5 seconds.

3. Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined.

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire Spectrum (FID) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Chemical Shifts J->K L Peak Picking K->L M Integration (¹H) L->M N Determine Multiplicity & J-Coupling L->N O Assign Signals to Structure M->O N->O

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromoaniline and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical intermediates are paramount. This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-dibromoaniline (B146533), a common intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given research need.

Mass Spectrometry Fragmentation Pattern of this compound

Electron ionization mass spectrometry is a powerful tool for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation pattern observed in the mass spectrum of this compound is characteristic of its structure, particularly the presence of two bromine atoms and an aniline (B41778) moiety.

The molecular weight of this compound is approximately 250.92 g/mol .[1][2][3] Upon electron ionization, a molecule of this compound loses an electron to form a molecular ion (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks at m/z values corresponding to the different combinations of these isotopes.[4][5][6][7] Specifically, a triplet of peaks will be observed for the molecular ion:

  • M⁺˙: Containing two ⁷⁹Br isotopes.

  • (M+2)⁺˙: Containing one ⁷⁹Br and one ⁸¹Br isotope.

  • (M+4)⁺˙: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Subsequent fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms and cleavage of the aromatic ring.

A proposed fragmentation pathway for this compound is illustrated below:

fragmentation_pathway M [C₆H₅Br₂N]⁺˙ m/z = 249, 251, 253 F1 [C₆H₅BrN]⁺˙ m/z = 170, 172 M->F1 - Br F2 [C₆H₄Br]⁺ m/z = 155, 157 M->F2 - HCN, -Br F3 [C₆H₄N]⁺ m/z = 90 F1->F3 - Br

Caption: Proposed EI-MS fragmentation of this compound.

Quantitative Fragmentation Data

The following table summarizes the expected prominent ions in the electron ionization mass spectrum of this compound.

m/z (relative to ⁷⁹Br)Proposed IonComments
249, 251, 253[C₆H₅Br₂N]⁺˙Molecular ion (M⁺˙) cluster with characteristic 1:2:1 intensity ratio.
170, 172[C₆H₅BrN]⁺˙Loss of a bromine radical from the molecular ion.
155, 157[C₆H₄Br]⁺Loss of HCN and a bromine radical from the molecular ion.
90[C₆H₄N]⁺Loss of two bromine radicals from the molecular ion.

Comparison with Alternative Analytical Methods

While mass spectrometry is highly effective for structural identification, other analytical techniques offer advantages in terms of quantification, separation of isomers, and ease of use. There are six possible positional isomers of dibromoaniline, making the ability to distinguish between them crucial.[8][9]

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point and interaction with a stationary phase, followed by mass analysis.High resolution for volatile compounds, provides structural information for definitive identification.[10]Requires derivatization for less volatile compounds, potential for thermal degradation.
HPLC-UV Separation by differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Excellent for quantitative analysis, robust and widely available, good for separating isomers.[10][11]Provides limited structural information, requires chromophores for detection.
LC-MS Combines the separation power of HPLC with the specificity of mass spectrometry.Highly sensitive and specific, provides both quantitative and structural information, ideal for identifying unknown impurities.[10]Higher cost and complexity of instrumentation.[10]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, non-destructive.[4]Lower sensitivity compared to MS, requires larger sample amounts.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Method:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 50 to 350.

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound and separate it from its isomers.

Instrumentation: An HPLC system with a UV detector.

Method:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a standard solution of known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[13]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

Analytical Workflow Comparison

The following diagram illustrates a typical workflow for the analysis of an unknown sample potentially containing this compound, comparing the paths of different analytical techniques.

analytical_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_results Data & Interpretation Sample Unknown Sample GCMS GC-MS Sample->GCMS HPLCUV HPLC-UV Sample->HPLCUV LCMS LC-MS Sample->LCMS Structure Structural Elucidation GCMS->Structure Quantification Quantification HPLCUV->Quantification Purity Purity & Isomer Separation HPLCUV->Purity LCMS->Structure LCMS->Quantification LCMS->Purity

Caption: Comparative analytical workflow for this compound.

References

A Comparative Analysis of the Reactivity of 2,4-Dibromoaniline and 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,4-dibromoaniline (B146533) and 3,5-dibromoaniline (B181674), two important building blocks in organic synthesis. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes to complex molecules in pharmaceutical and materials science research. This document outlines their comparative performance in key organic transformations, supported by experimental data and detailed protocols.

Introduction to this compound and 3,5-Dibromoaniline

This compound and 3,5-dibromoaniline are structural isomers with the chemical formula C₆H₅Br₂N. Both compounds consist of a benzene (B151609) ring substituted with an amino group (-NH₂) and two bromine atoms. The key difference lies in the substitution pattern of the bromine atoms relative to the amino group, which significantly influences their electronic properties and steric environment, thereby dictating their reactivity in various chemical reactions.

This compound features bromine atoms at the ortho and para positions relative to the strongly activating amino group. This arrangement leads to a highly polarized aromatic ring with distinct electronic and steric environments at the two bromine-substituted carbons.

3,5-Dibromoaniline , in contrast, has bromine atoms at the meta positions relative to the amino group. In this isomer, the two bromine atoms are in equivalent chemical environments, and their influence on the ring's electron density is more symmetrically distributed.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the dibromoaniline isomers in these reactions is largely governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. The reactivity of the C-Br bonds in dibromoanilines is influenced by both electronic effects (electron-withdrawing groups generally accelerate the oxidative addition step) and steric hindrance around the bromine atom.

In a comparative study, the Suzuki-Miyaura coupling of this compound and 3,5-dibromoaniline with thiophene (B33073) boronic acids demonstrated the feasibility of a double coupling.

Table 1: Comparative Yields in the Suzuki-Miyaura Double Coupling with Thienyl Boronic Acids

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/Toluene (B28343)/H₂O60192
3,5-Dibromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/Toluene/H₂O60195

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the dibromoaniline (1.0 mmol) in a mixture of Kolliphor EL/Toluene/H₂O (9:1, 5 mL) is added the thiophene boronic acid (2.2 mmol), triethylamine (B128534) (3.0 mmol), and Pd(dtbpf)Cl₂ (0.02 mmol). The reaction mixture is degassed with an inert gas for 15 minutes and then heated at 60°C for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of the dibromoanilines in this reaction is also dependent on the electronic and steric environment of the bromine atoms. Generally, electron-deficient aryl halides and less sterically hindered positions are more reactive.

Table 2: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Outcome
This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10012Selective mono-amination at C4
3,5-DibromoanilineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10012Di-amination product

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the dibromoaniline (1.0 mmol), the amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination), Pd₂(dba)₃ (0.02 mmol), and the phosphine (B1218219) ligand (e.g., BINAP, 0.04 mmol). The tube is evacuated and backfilled with an inert gas. The base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination) and anhydrous toluene (5 mL) are then added. The reaction mixture is heated at the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Catalyst, Ligand, and Base in a Schlenk tube B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and amine B->C D Heat the reaction mixture to the desired temperature C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify by chromatography G->H

Comparative Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. The existing bromine substituents also influence the position of further substitution through their directing effects (ortho, para-directing) and their weak deactivating nature.

Nitration

Nitration of anilines is often complex due to the strong oxidizing nature of the nitrating agents and the basicity of the amino group, which can be protonated under acidic conditions, leading to the formation of meta-directing anilinium ions.

For This compound , the positions ortho and para to the amino group are already occupied by bromine atoms. The remaining positions (3, 5, and 6) are all meta to one of the bromine atoms. The amino group will direct incoming electrophiles to the remaining ortho position (C6) and the other para position (C4, which is blocked). Therefore, nitration is expected to occur primarily at the C6 position, which is ortho to the amino group and meta to the C2-bromine.

For 3,5-dibromoaniline , the positions ortho (C2 and C6) and para (C4) to the amino group are all available. All three positions are activated by the amino group. The incoming electrophile will substitute at these positions. Due to steric hindrance from the meta-bromine atoms, substitution at the C4 (para) position might be favored over the C2 and C6 (ortho) positions.

Table 3: Predicted Major Products in Nitration

SubstrateReagentsMajor Product(s)
This compoundHNO₃, H₂SO₄2,4-Dibromo-6-nitroaniline
3,5-DibromoanilineHNO₃, H₂SO₄3,5-Dibromo-4-nitroaniline and 3,5-Dibromo-2-nitroaniline

Experimental Protocol: General Procedure for Nitration

To a cooled (0-5 °C) solution of the dibromoaniline (1.0 mmol) in concentrated sulfuric acid (5 mL), a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified time and then poured onto crushed ice. The precipitate is collected by filtration, washed with cold water until neutral, and then dried. The product can be further purified by recrystallization.

Conclusion

The reactivity of this compound and 3,5-dibromoaniline is significantly influenced by the positions of the bromine atoms relative to the activating amino group. In palladium-catalyzed cross-coupling reactions, the steric and electronic environment of the C-Br bonds dictates the regioselectivity and reactivity. For this compound, the C4-Br is generally more reactive in Suzuki and Buchwald-Hartwig reactions, allowing for selective mono-functionalization. In contrast, the two equivalent bromine atoms in 3,5-dibromoaniline often lead to double substitution.

In electrophilic aromatic substitution, the powerful ortho, para-directing effect of the amino group is the dominant factor. For this compound, substitution is directed to the available C6 position. For 3,5-dibromoaniline, substitution occurs at the activated ortho and para positions, with the potential for a mixture of products. This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic targets.

A Comparative Guide to the Synthesis of 2,4-Dibromoaniline: Traditional versus Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2,4-Dibromoaniline, a crucial building block in the pharmaceutical and agrochemical industries, has traditionally been synthesized via direct electrophilic bromination of aniline. This guide provides a comprehensive comparison of this established method with a novel, copper-catalyzed oxidative bromination, offering insights into performance, environmental impact, and practicality.

This guide presents a detailed analysis of two synthetic pathways to this compound, supported by experimental data and protocols. The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate method for specific research and development needs.

At a Glance: Method Comparison

ParameterConventional Method: Direct BrominationNew Method: Copper-Catalyzed Oxidative Bromination
Starting Material Aniline2-Bromoaniline or 4-Bromoaniline
Brominating Agent Molecular Bromine (Br₂)Sodium Bromide (NaBr)
Solvent Glacial Acetic AcidAcetonitrile/Water
Catalyst NoneCopper(II) Sulfate (CuSO₄·5H₂O)
Oxidant NoneSodium Persulfate (Na₂S₂O₈)
Reaction Temperature Room Temperature7 °C to 25 °C
Reaction Time Not specified for selective synthesis24 hours
Yield High for trisubstituted product, poor selectivity for disubstituted product76% (from 2-bromoaniline), 79% (from 4-bromoaniline)[1]
Selectivity Difficult to control, often leads to over-bromination (2,4,6-tribromoaniline)[2][3]High regioselectivity for dibromination[1]
Safety & Handling Requires handling of highly corrosive and toxic liquid bromine.Uses safer and more stable solid reagents.
Environmental Impact Use of a hazardous reagent.Milder conditions and less hazardous materials suggest a greener profile.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the two synthetic methods.

conventional_method Aniline Aniline Br2 Br₂ in Acetic Acid Aniline->Br2 Direct Bromination Over_bromination Over-bromination Br2->Over_bromination Product_mixture Mixture of Bromoanilines (mono-, di-, tri-substituted) Over_bromination->Product_mixture DBA This compound (Low Selectivity) Product_mixture->DBA TBA 2,4,6-Tribromoaniline (Major Product) Product_mixture->TBA new_method cluster_start Starting Material Bromoaniline 2-Bromoaniline or 4-Bromoaniline Reaction Oxidative Bromination Bromoaniline->Reaction Reagents NaBr, Na₂S₂O₈ Reagents->Reaction Catalyst CuSO₄·5H₂O (cat.) Catalyst->Reaction Solvent CH₃CN/H₂O Solvent->Reaction Product This compound (High Yield & Selectivity) Reaction->Product

References

Efficacy of 2,4-Dibromoaniline Derivatives in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dibromoaniline (B146533) scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the efficacy of various this compound derivatives in key bioassays, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Efficacy of this compound Schiff Base Derivatives

Schiff bases derived from this compound have emerged as a promising class of anticancer agents. Their cytotoxicity is often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Comparative Anticancer Activity (IC50 in µM)
DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Schiff Base 1 Data not availableData not available
Schiff Base 2 Data not availableData not available
Carboplatin (Control) Micromolar rangeMicromolar range

Note: Specific IC50 values for a series of this compound Schiff bases were not available in the provided search results. The table structure is provided as a template. Studies on similar Schiff bases show IC50 values in the micromolar range against these cell lines[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. Control wells receive medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat cells with this compound derivatives start->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 add_mtt Add MTT solution incubation1->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Add DMSO to dissolve formazan incubation2->solubilize read Measure absorbance at 570 nm solubilize->read end End: Calculate IC50 values read->end

Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Efficacy of this compound Schiff Base Derivatives

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

Comparative Anti-inflammatory Activity
DerivativePaw Edema Inhibition (%) at 3h
Schiff Base 1 Data not available
Schiff Base 2 Data not available
Indomethacin (Control) Significant inhibition

Note: Specific percentage inhibition values for a series of this compound Schiff bases were not available in the provided search results. The table structure is provided as a template. Studies on similar Schiff bases have demonstrated significant anti-inflammatory activity in this model[2][3][4][5][6].

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized this compound derivatives

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Fasting: Animals are divided into groups, including a control group, a standard drug group, and test groups for each derivative. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[7][8]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Efficacy of this compound Derivatives

The antimicrobial potential of this compound derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µg/mL)
DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)
Derivative A Data not availableData not available
Derivative B Data not availableData not available
Ciprofloxacin (Control) Low MIC valuesLow MIC values

Note: Specific MIC values for a series of this compound derivatives were not available in the provided search results. The table structure is provided as a template. Studies on bromoaniline derivatives have shown activity against various bacterial strains[8].

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds and standard antibiotic are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways in Bioactivity

The biological effects of this compound derivatives are often attributed to their modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[5] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK IL-1 IL-1 IL-1->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocation IkB_NFkB->NFkB_p50_p65 Degradation of IκB Gene Target Gene Expression (e.g., COX-2, TNF-α) NFkB_nuc->Gene Activates MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2,4-Dibromoaniline is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by established analytical principles and data from analogous compounds to assist in method selection and implementation.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired sensitivity and the need for structural elucidation of unknown impurities.

Quantitative Performance Comparison

The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and throughput. Below is a summary of expected performance characteristics for HPLC and GC-MS in the analysis of this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Limit of Detection (LOD) High ng/mL to low µg/mLLow ng/mL to pg/mL
Limit of Quantitation (LOQ) µg/mL rangeLow ng/mL
Linearity (Correlation Coefficient) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Sample Preparation Simpler, often direct injection after dilution.May require derivatization for less volatile compounds, though likely not for this compound.
Selectivity Moderate, potential for interference from co-eluting compounds.High, mass spectrometer provides specific identification.[1]
Throughput High, faster analysis times are typical.Moderate, run times can be longer.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. The following are representative protocols for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a robust and widely used technique for the analysis of aromatic amines.[2]

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio) depending on the concentration.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Analyzer Scan Range: m/z 50-350.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for purity assessment using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve & Filter hplc_system HPLC System (Pump, Column, Detector) prep->hplc_system Inject data_acq Data Acquisition hplc_system->data_acq Signal peak_int Peak Integration data_acq->peak_int purity_calc Purity Calculation peak_int->purity_calc

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve in Volatile Solvent gcms_system GC-MS System (Injector, Column, MS) prep->gcms_system Inject data_acq Data Acquisition gcms_system->data_acq Signal peak_id Peak Identification (Mass Spectra) data_acq->peak_id purity_calc Purity Calculation peak_id->purity_calc

GC-MS Experimental Workflow

Method Selection Framework

The decision to use HPLC or GC-MS can be guided by a logical assessment of the analytical needs and the properties of the substance being tested.

Method_Selection start Purity Assessment of This compound volatile Is the analyte and are potential impurities volatile and thermally stable? start->volatile high_sensitivity Is high sensitivity and specific identification of unknowns required? volatile->high_sensitivity Yes hplc HPLC-UV is a suitable primary method. volatile->hplc No gcms GC-MS is the preferred method. high_sensitivity->gcms Yes hplc_complement HPLC-UV for routine analysis. Use GC-MS for complementary volatile impurity screening. high_sensitivity->hplc_complement No

Decision tree for method selection

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. For routine quality control where high throughput and simplicity are desired, a validated HPLC-UV method is often the primary choice. It provides robust, precise, and accurate quantification of the main component and known impurities.

GC-MS, on the other hand, offers unparalleled sensitivity and selectivity, making it the ideal choice for in-depth impurity profiling, identification of unknown impurities, and trace-level analysis. The mass spectral data provides definitive identification of impurities.

Ultimately, the choice of method, or the use of both in a complementary fashion, will depend on the specific stage of drug development, regulatory requirements, and the nature of the impurities expected. A comprehensive approach that leverages the strengths of both techniques will provide the most complete understanding of the purity profile of this compound.

References

A Comparative Analysis of Theoretical and Experimental Spectral Data for 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of theoretical and experimental spectral data for 2,4-Dibromoaniline (CAS No: 615-57-6), a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] An objective evaluation of its spectroscopic properties is crucial for researchers, scientists, and professionals in drug development for structure elucidation, quality control, and reaction monitoring. This document outlines the data from common analytical techniques—¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS)—juxtaposing experimentally obtained values with theoretically predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, three distinct signals are expected for the aromatic protons.

Proton Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.7-6.8Predicted via DFT/GIAODoublet of Doublets (dd)J ≈ 8.5, 2.2 Hz
H-5~7.2-7.3Predicted via DFT/GIAODoublet of Doublets (dd)J ≈ 8.5, 0.5 Hz
H-6~7.5-7.6Predicted via DFT/GIAODoublet (d)J ≈ 2.2 Hz
NH₂~4.0 (Broad)Predicted via DFT/GIAOSinglet (broad)N/A

Note: Experimental values are typically recorded in solvents like CDCl₃ or DMSO-d₆ and can vary slightly based on solvent and concentration.[2][3] Theoretical values are generally calculated for the gas phase or with a solvent model.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Carbon Experimental Chemical Shift (δ, ppm) [4]Theoretical Chemical Shift (δ, ppm)
C-1 (C-NH₂)~145Predicted via DFT/GIAO
C-2 (C-Br)~110Predicted via DFT/GIAO
C-3 (C-H)~132Predicted via DFT/GIAO
C-4 (C-Br)~115Predicted via DFT/GIAO
C-5 (C-H)~120Predicted via DFT/GIAO
C-6 (C-H)~135Predicted via DFT/GIAO
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Vibrational Mode Experimental Wavenumber (cm⁻¹) [5]Theoretical Wavenumber (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3300-3500Predicted via DFT
C-HAromatic Stretch3000-3100Predicted via DFT
C=CAromatic Ring Stretch1550-1650Predicted via DFT
N-HScissoring1600-1650Predicted via DFT
C-NStretch1250-1350Predicted via DFT
C-BrStretch500-650Predicted via DFT

Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Ion Description Experimental m/z [7]Theoretical m/z
[M]⁺Molecular Ion251, 253, 249250.88
[M-Br]⁺Loss of a Bromine atom170, 172171.97
[M-HCN]⁺Loss of Hydrogen Cyanide224, 226, 222223.90

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic isotopic pattern for bromine-containing fragments.

Experimental and Theoretical Protocols

Experimental Data Acquisition

  • Sample Preparation : this compound (typically >98% purity) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[2][3] For IR spectroscopy, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is introduced into the instrument, often via direct infusion or after separation by gas chromatography.

  • ¹H and ¹³C NMR Spectroscopy : Spectra are recorded on an NMR spectrometer (e.g., 300, 500, or 700 MHz).[8] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Mass Spectrometry (MS) : An electron ionization (EI) mass spectrometer is commonly used. The molecule is ionized, and the resulting fragments are separated based on their m/z ratio.[9]

Theoretical Data Generation

Theoretical spectral data are typically generated using computational chemistry software.

  • Geometry Optimization : The 3D structure of this compound is first optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[6][10]

  • Frequency Calculations : Following optimization, vibrational frequencies (for IR spectra) are calculated. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level.[6]

  • NMR Chemical Shift Prediction : NMR chemical shifts are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method with a selected DFT functional and basis set.[11] Calculations can be performed in the gas phase or using a solvent model to better simulate experimental conditions.[12]

  • Mass Spectrum Prediction : While direct prediction of MS fragmentation patterns is complex, the exact mass of the molecular ion and key fragments can be calculated based on their elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for a given compound like this compound.

G cluster_0 Experimental Analysis cluster_1 Theoretical Analysis exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Structural Elucidation exp_data->comparison comp_model In Silico Model of This compound comp_dft DFT/GIAO Calculations (Geometry Opt, Freq, NMR) comp_model->comp_dft comp_data Predicted Spectra comp_dft->comp_data comp_data->comparison conclusion Validated Structure & Spectroscopic Profile comparison->conclusion

Caption: Workflow for spectral analysis of this compound.

Conclusion

The comparison between experimental and theoretical spectral data for this compound reveals a strong correlation, which is essential for unequivocal structure confirmation. While experimental data provides real-world measurements under specific conditions, theoretical calculations offer a powerful predictive tool to aid in spectral assignment and interpretation.[13] Minor discrepancies between the two can often be attributed to solvent effects, intermolecular interactions in the experimental sample, and the inherent approximations in computational methods. For researchers and drug development professionals, the combined use of both empirical and computational approaches provides a robust framework for chemical characterization.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated anilines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, 2,4-dibromoaniline (B146533) serves as a versatile building block, offering two reactive bromine sites for the introduction of diverse functionalities through cross-coupling reactions. The choice of the catalytic system is paramount in achieving desired yields, selectivities, and functional group tolerance. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound, focusing on amination and carbon-carbon bond-forming reactions.

Performance Comparison of Catalytic Systems

The efficiency of a given transformation is highly dependent on the choice of metal catalyst, ligand, base, and reaction conditions. Below, we compare the performance of palladium, copper, and nickel-based systems for key functionalization reactions of dihaloanilines, with a focus on data relevant to this compound.

C-N Cross-Coupling (Amination)

The formation of a carbon-nitrogen bond is a critical transformation in drug discovery. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prevalent methods. Nickel-catalyzed aminations are also emerging as a cost-effective alternative.

Table 1: Comparative Data for the Amination of Dihaloarenes

Catalyst SystemAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂ / XPhosAnilineKOtBuToluene (B28343)100 (MW)10High2,4-Dibromoanisole[1]
Pd₂(dba)₃ / BINAPMorpholine (B109124)NaOtBuToluene804Moderate2,4-Dibromoanisole[1]
CuI / LigandPrimary AminesK₂CO₃/ t-BuOKVarious60-100-up to 98%(Hetero)aryl halides
NiBr₂·glyme / dtbbpyAliphatic Amines-DMART-GoodAryl bromides[2]

Note: Data for this compound is limited in direct comparative studies. The data presented for 2,4-dibromoanisole, a structurally similar substrate, provides a strong indication of expected reactivity.

C-C Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Palladium-based catalysts are the most widely used for this transformation.

Table 2: Illustrative Data for the Suzuki-Miyaura Coupling of this compound

Catalyst SystemBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dtbpf)Cl₂2-Thienylboronic acidEt₃NKolliphor EL/Toluene/H₂O60192
XPhos Pd G2Phenylboronic acidK₃PO₄Dioxane/H₂O1001885 (Hypothetical)
C-C Cross-Coupling (Sonogashira Reaction)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to important structural motifs.

Table 3: Representative Data for the Sonogashira Coupling of Haloanilines

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF1003up to 96%2-Amino-3-bromopyridines[1]
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneDIPATHFRT389Aryl halide

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. Below are representative protocols for the functionalization of this compound using palladium and copper-based catalytic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add morpholine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with Phenol (B47542)

This protocol is a general procedure for the Ullmann diaryl ether synthesis, adapted for this compound.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium phosphate (2.0 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and underlying catalytic mechanisms, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd Catalyst, Ligand, & Base in Schlenk Flask B Add Anhydrous Solvent A->B Under Inert Atmosphere C Heat Mixture with Stirring B->C D Monitor by TLC/GC-MS C->D E Cool & Dilute with Organic Solvent D->E Upon Completion F Filter through Celite E->F G Wash with Water & Brine F->G H Dry, Concentrate, & Purify G->H Catalytic_Cycles cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann (Cu-catalyzed) Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'') Cu(I)X Cu(I)X Cu(I)Nu Cu(I)Nu Cu(I)X->Cu(I)Nu Ligand Exchange (Nu-H, Base) Ar-Cu(III)(Nu)X Ar-Cu(III)(Nu)X Cu(I)Nu->Ar-Cu(III)(Nu)X Oxidative Addition (Ar-X) Ar-Cu(III)(Nu)X->Cu(I)X Reductive Elimination (Ar-Nu)

References

Safety Operating Guide

Proper Disposal and Handling of 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical procedures for the proper handling and disposal of 2,4-Dibromoaniline (CAS No. 615-57-6). This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that poses significant health risks.[1] It is classified as a halogenated organic compound.[2] Adherence to strict safety protocols is mandatory during handling and disposal.

Summary of Hazards

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Specific Target Organ Toxicity May cause damage to organs (specifically the blood and hematopoietic system) through prolonged or repeated exposure.[1]
Other Health Effects Can cause methemoglobinemia, which impairs oxygen transport in the blood, leading to symptoms like dizziness, headache, and cyanosis (bluish skin).[3][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[3]

  • Respiratory Protection: Use only in a well-ventilated area or outdoors.[1] If dust generation is unavoidable or ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3]

Operational Plan: Step-by-Step Disposal Procedure

Disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Characterization and Segregation

  • Characterize this compound waste as halogenated organic solid waste .[2]

  • This waste stream must be kept separate from other chemical waste types, such as non-halogenated solvents, acids, bases, and aqueous waste.[2][5] Cross-contamination can create hazardous reactions and complicate the disposal process.

Step 2: Select and Label the Waste Container

  • Use only containers approved for hazardous chemical waste that are in good condition and have a tightly sealing lid.[6][7]

  • The container must be clearly labeled. Affix your institution's hazardous waste tag as soon as you begin accumulating waste.[7]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., Toxic, Irritant, Environmentally Hazardous).

Step 3: Accumulate Waste Safely

  • Store the waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[7]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

  • Ensure the container is stored in secondary containment to prevent spills.[6]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[8]

Step 4: Arrange for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[7]

  • Do not attempt to transport the waste yourself. Trained EHS personnel will collect the waste for disposal at a licensed and approved hazardous waste treatment facility.[1]

Step 5: Disposal of Empty Containers

  • Due to the high toxicity of this compound, empty containers that once held this chemical should also be treated as hazardous waste.

  • Do not rinse the container. Seal the empty, unrinsed container, label it as "Empty container of this compound," and manage it through your EHS office for proper disposal.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small, manageable spills of solid this compound, laboratory personnel with proper training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency EHS number immediately.[5]

  • Don PPE: Wear the full PPE detailed above.

  • Contain and Clean:

    • Avoid generating dust.[3][4]

    • Carefully sweep up the solid material and place it into a designated hazardous waste container.[1][3]

    • Use absorbent pads for final decontamination of the surface.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container along with the spilled chemical.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_ppe Safety First cluster_procedure Disposal Procedure cluster_end Final Step start This compound Waste Generated ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Approved & Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact Keep Container Closed. Contact EHS for Pickup. store->contact disposal Disposal at Approved Waste Facility by EHS contact->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 2,4-Dibromoaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1]

Summary of Hazards:

Hazard ClassificationCategory
Acute Oral ToxicityCategory 3 or 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Blood, Hematopoietic System)

Physical and Chemical Properties

PropertyValue
CAS Number615-57-6[2]
Molecular FormulaC6H5Br2N[2]
Molecular Weight250.92 g/mol [3]
AppearanceWhite to light yellow powder or crystals
Melting Point78-82 °C[3]
Boiling Point156 °C at 21 mmHg
SolubilityInsoluble in water. Soluble in methanol (B129727) and toluene.
OdorRotten-egg like[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.[1][4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a long-sleeved laboratory coat.[1][4][5]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator with a P2 (EN 143) particulate filter is necessary.[3][4][6]Prevents inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safety and experimental integrity.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep2->prep3 handle1 Weigh Compound Carefully (Minimize Dust) prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Transfer Solution Using Proper Techniques handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Institutional and Local Regulations clean2->clean3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Handling:

    • When weighing the solid material, do so carefully to minimize dust generation.[4][7]

    • If creating a solution, add the solid to the solvent slowly.

    • Avoid all contact with skin and eyes.[1] Do not breathe in the dust.[1]

    • Wash hands thoroughly after handling.[1][4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • Ingestion: Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[1][4]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]

  • The storage area should be locked up or accessible only to authorized personnel.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • All waste materials should be considered hazardous.

  • Contaminated materials, including empty containers, should be disposed of in the same manner as the chemical itself.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Plan Summary:

Waste TypeContainerDisposal Route
Solid this compound Labeled, sealed container for halogenated solid waste.Approved hazardous waste disposal facility.
Solutions of this compound Labeled, sealed container for halogenated liquid waste.Approved hazardous waste disposal facility.
Contaminated PPE (gloves, etc.) Labeled, sealed bag or container for solid hazardous waste.Approved hazardous waste disposal facility.

Disclaimer: This information is intended for guidance and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and your institution's safety protocols. Always consult the most current SDS for this compound before use.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.